A detailed quantum computational study provides a methodology and key electronic parameters for a closely related compound, 2,3,5,6-tetrachloro-1,4-benzoquinone (Chloranil) [1].
Table 1: Key Electronic Parameters from DFT Analysis [1]
| Parameter | Description | Value/Findings |
|---|---|---|
| Computational Method | Level of Theory | DFT (Density Functional Theory) |
| Functional & Basis Set | Specific calculation parameters | B3LYP/6-311++G(d,p) |
| Software | Program used for calculation | Gaussian 09 [1] |
| HOMO-LUMO Energy Gap | Difference between frontier orbitals | Specific value not stated; analysis confirms a finite energy gap [1]. |
| Molecular Electrostatic Potential (MEP) | Visualization of charge distribution | MEP maps were generated and reported, showing charge distribution across the molecule [1]. |
| NLO Properties | Non-Linear Optical properties | Properties were calculated and reported, indicating potential for non-linear optical activity [1]. |
| NMR Analysis | Nuclear Magnetic Resonance | 13C and 1H NMR chemical shifts calculated using the GIAO method [1]. |
The electronic properties of benzoquinones make them functionally important in experimental and pharmaceutical contexts.
Based on the gathered information, here are the generalized workflows for studying these compounds.
Computational Workflow for Electronic Structure Analysis
The following diagram outlines the computational process for determining electronic structure properties, as described in the research [1].
Computational workflow for quantum chemical analysis.
Experimental Workflow for Charge Transfer Complex Study
The following diagram illustrates the experimental process for synthesizing and characterizing a benzoquinone charge-transfer complex, as outlined in the literature [2].
Experimental workflow for synthesizing and characterizing CT complex.
The information above provides a strong technical foundation for benzoquinone chemistry. To obtain specific data on the this compound isomer, I suggest you:
The following data is compiled by the National Institute of Standards and Technology (NIST) for o-Benzoquinone [1].
| Property | Value / Description |
|---|---|
| CAS Registry Number | 583-63-1 [1] |
| Molecular Formula | C6H4O2 [1] |
| Molecular Weight | 108.0948 g/mol [1] |
| Source | Nagakura and Kuboyama, 1954 [1] |
| Instrument | Beckman DU [1] |
| Digitized Spectrum | Available on the NIST Webbook site [1] |
The digitized spectrum on NIST shows a single, broad absorption band in the UV region. The absorption maximum (λmax) occurs at approximately 388 nm [1]. The spectrum does not extend into the visible light range (400-800 nm), which is consistent with the compound not being deeply colored.
Understanding the experimental context is crucial for interpreting this data and designing new experiments.
Based on the available information, here is a generalized workflow for obtaining UV-Vis data on similar unstable quinone compounds.
Experimental workflow for unstable quinones
The scarcity of detailed spectral parameters like molar absorptivity for ortho-benzoquinone is not unusual for highly reactive compounds. To proceed with your research:
The table below summarizes the key diagnostic patterns for 1,4-benzoquinone and its cysteine peptide adducts, as established in foundational research [1].
| Diagnostic Pattern | Mass (Da) | Description & Significance |
|---|---|---|
| Benzoquinone Adduct Mass | +108 Da | Addition of a single benzoquinone molecule to a peptide [1]. |
| Neutral Loss | 142 Da | Loss of C₆H₆O₂S (benzoquinol-SH) from the precursor ion; highly characteristic for cysteine-benzoquinone adducts [1]. |
| Ion Pair Difference | 141 / 142 Da | Separation in b- or y-ion series, indicating beta-elimination and confirming cysteine residue attachment site [1]. |
| Ion Pair Difference | 211 Da | Corresponds to fragmentation at the peptide bond adjacent to the modified cysteine [1]. |
For substituted PPD-quinones, recent environmental screening studies have identified another set of characteristic patterns [2].
| Diagnostic Pattern | Mass (Da) | Description & Significance |
|---|---|---|
| Diagnostic Fragments | 170.0600, 139.0502 (m/z) | Recurring product ions from the breakup of the PPD-quinone core structure [2]. |
| Characteristic Neutral Losses | 199.0633, 138.0429 (Da) | Neutral losses commonly observed during the fragmentation of various PPD-quinones [2]. |
The following diagram outlines a general experimental workflow for characterizing benzoquinone adducts and their fragmentation patterns, based on methodologies from the search results [1] [2].
General workflow for identifying benzoquinone adducts via mass spectrometry.
These fragmentation patterns are applied in critical research areas:
While mass spectrometry is central, other techniques are often used for confirmation:
The position of the two carbonyl groups fundamentally alters the electronic structure and chemical reactivity of these quinones.
| Feature | 1,2-Benzoquinone (o-Quinone) | 1,4-Benzoquinone (p-Quinone) |
|---|---|---|
| Conjugation System | Localized, cross-conjugated (carbonyls not fully conjugated with each other) [1] | Fully conjugated, symmetrical system across the ring [1] |
| Aromaticity | Loss of aromaticity in the ring [1] | Loss of aromaticity in the ring [1] |
| Redox Potential | Generally higher (stronger oxidant) due to instability | Generally lower compared to 1,2-isomer [1] |
| Stability | Lower; highly reactive [1] | Higher; relatively more stable [1] |
| Common Roles | Reactive intermediate in metabolism (e.g., catechol oxidation) | Metabolite, oxidant in synthesis, scaffold in drug design [2] [1] |
The conjugation system of 1,4-benzoquinone enables its key role in redox cycling and biological electron transfer processes.
Diagram 1: Key metabolic and redox pathways of 1,4-benzoquinone leading to toxicity.
1,4-Benzoquinone's ability to interact with biological targets is key to both its toxicity and therapeutic potential.
| Biological Activity | Experimental Finding | Significance / Implication |
|---|---|---|
| AChE/BChE Inhibition | Inhibits both cholinesterases in µM range, preference for BChE [2]. | Raises ACh levels in brain; relevant for Alzheimer's disease. |
| BACE1 Inhibition | Displays certain BACE1 inhibitory activity [2]. | Potential to reduce Aβ peptide formation in Alzheimer's. |
| Antioxidant Activity | Scavenges peroxyl radicals; some derivatives comparable to Trolox [2]. | Counters oxidative stress, a key pathological factor. |
| Biometal Chelation | Forms complexes with Fe²⁺, Cu²⁺, Zn²⁺ [2]. | Addresses metal ion dyshomeostasis in neurodegeneration. |
| PTPN2 Inhibition | Irreversible catalytic inhibition (kinact = 645 M⁻¹s⁻¹) [4]. | Alters JAK/STAT signaling; linked to benzene leukemogenicity. |
Diagram 2: 1,4-Benzoquinone inhibits PTPN2, altering STAT1 signaling and gene expression.
For researchers aiming to evaluate 1,4-benzoquinone derivatives, here are methodologies for key assays based on the literature.
The 1,4-benzoquinone scaffold offers unique opportunities and challenges for pharmaceutical researchers.
1,2-Benzoquinones are significantly less stable than their 1,4-isomer counterparts, which has limited their historical exploration [1] [2]. Their reactivity stems from the electron-deficient nature of the quinone ring, making them potent electrophiles susceptible to nucleophilic attack and decomposition [1] [3].
The parent 1,2-benzoquinone has a characteristic absorption spectrum, with a broad, moderately intense band in the near-UV, peaking at 389 nm in aqueous solution (ε = 1,370 M⁻¹cm⁻¹) [4]. Its highly polar character also leads to unusual behavior in mass spectrometric analysis, forming strong proton and hydride ion adducts [4].
A primary decomposition pathway involves reaction with cellular thiols like cysteine. The quinone can undergo S-quinonization, forming covalent Michael adducts that can alter protein function and trigger oxidative stress by generating reactive oxygen species (ROS) [5] [3]. The diagram below illustrates this core instability mechanism.
A practical method for generating 1,2-benzoquinones involves oxidizing catechols with metal-containing compounds (e.g., Fe, Co, Cu, Zn) [1]. Stability can be significantly improved by introducing sterically hindering or electron-withdrawing substituents.
The table below summarizes key derivatives and their properties:
| Derivative Name | Key Structural Features | Impact on Stability & Properties |
|---|---|---|
| 3,4,5,6-Tetrachloro-1,2-benzoquinone (o-Chloranil) [6] [7] | Four electron-withdrawing chlorine atoms. | Highly stabilized; common reagent for cycloadditions with trivalent phosphorus compounds [6]. |
| 3,5-Di-tert-butyl-1,2-benzoquinone & 3,6-Di-tert-butyl-1,2-benzoquinone [6] | Bulky tert-butyl groups. | Steric shielding protects the reactive quinone core; frequently used in mechanistic studies [6]. |
| Amino-Substituted 1,2-Benzoquinones (e.g., as in Diaziquone) [1] | Aziridinyl or other amino groups. | Designed for biological activity (e.g., antitumor agents); reactivity enables DNA cross-linking [1]. |
The following workflow outlines a general approach for synthesizing and isolating a this compound, incorporating oxidation and immediate use in a downstream reaction to overcome instability.
Key Experimental Details:
The high reactivity of 1,2-benzoquinones is exploited in medicinal chemistry for developing cytotoxins. Their potential to form highly reactive species that crosslink DNA makes them candidates as antitumor agents [1]. A key example is Diaziquone, a this compound derivative used clinically for brain tumor treatment [1].
Research into naphthoquinones like 1,2-Naphthoquinone (1,2-NQ) reveals a dual nature: it acts as an environmental toxicant by promoting oxidative stress and inflammation, but also serves as a molecular scaffold for designing inhibitors of therapeutic targets like protein tyrosine phosphatase 1B (PTP1B) for type 2 diabetes treatment [3].
A zwitterion is a molecule with both positive and negative formal charges, yet is overall electrically neutral. While the parent this compound is not a zwitterion, its derivatives can achieve this state through two primary mechanisms: intramolecular electron transfer in donor-acceptor systems, and tautomerism involving oxime derivatives.
A 2025 study reported the synthesis of a complex nanographene structure, F-spiro-NG, which features two hexa-peri-hexabenzocoronene (HBC) units linked by a spirocycle [1]. One HBC unit is decorated with electron-donating tert-butyl groups, while the other is functionalized with electron-accepting fluorine atoms.
Due to the close, face-to-face orientation of these two units, a spontaneous intramolecular single electron transfer occurs from the donor HBC to the acceptor HBC [1]. This process results in the formation of a persistent zwitterionic open-shell species, comprising a radical cation on the donor unit and a radical anion on the acceptor unit, making the overall molecule a zwitterion [1].
Another pathway to zwitterionic forms involves derivatives like This compound-2-monooxime [2]. These compounds can be involved in tautomeric equilibria. While the neutral quinone-oxime form is common, theoretical and experimental studies suggest that upon deprotonation or in specific coordination environments, the resulting anionic species can be represented as a zwitterionic form, though the nitrosophenolate form is also a valid representation [2].
The following table summarizes key experimental methods used to characterize the zwitterionic and open-shell nature of F-spiro-NG [1].
| Method / Property | Observation / Value for F-spiro-NG | Interpretation |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | NMR silent | Suggests paramagnetic character, consistent with unpaired electrons in a radical-ion pair. |
| Electron Paramagnetic Resonance (EPR) | Persistent EPR signal observed | Confirms the presence of stable, unpaired electrons in the material. |
| Spectroelectrochemistry | Spectral changes support charge separation | Provides evidence for an electron-transfer process and the formation of a radical cation and anion. |
| Charge Carrier Mobility (Σμ) | 6 cm² V⁻¹ s⁻¹ | Significantly enhanced mobility compared to the neutral analog, indicating efficient charge transport through the zwitterionic structure. |
The synthesis of F-spiro-NG is a multi-step, bottom-up process that builds the complex nanographene structure with precise control over its donor and acceptor units [1]. The workflow below outlines the key synthetic steps.
Synthetic route to the zwitterionic F-spiro-NG molecule [1].
A critical step is the final Scholl reaction, which uses 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant to achieve full graphitization and form the final zwitterionic F-spiro-NG structure [1].
The polarity of a molecule is a distinct concept from its zwitterionic character. For the parent this compound molecule, its polarity arises from the significant electronegativity difference between carbon and oxygen, and the presence of polar carbonyl (C=O) groups [3].
The following table summarizes key physicochemical properties related to its polarity.
| Property | Predicted / Experimental Value | Notes & Method |
|---|---|---|
| Chemical Formula | C₆H₄O₂ [3] | - |
| Monoisotopic Molecular Weight | 108.021129372 Da [3] | - |
| SMILES | O=C1C=CC=CC1=O [3] | - |
| Predicted Water Solubility | 16.1 g/L [3] | Estimated via ALOGPS. |
| Predicted Log P | 0.86 [3] | ALOGPS estimate; indicates higher solubility in organic solvents than in water. |
| Polar Surface Area (PSA) | 34.14 Ų [3] | Confirms the molecule's overall polarity. |
Spectroelectrochemistry is a key technique for characterizing electron transfer processes in such systems [1]. A generalized protocol is outlined below.
| Quinone Derivative | 1 e⁻ Reduction Potential (E°, V) vs. NHE | 2 e⁻/2 H⁺ Reduction Potential (E°, V) vs. NHE | pKa₁ (HQ•/H₂Q) | pKa₂ (Q²⁻/HQ⁻) | Key Structural Features & Notes |
|---|---|---|---|---|---|
| 3,4,5,6-Tetrachloro-1,2-benzoquinone (ortho-Chloranil) [1] [2] | Not explicitly reported | Not explicitly reported | Not reported | Not reported | Classic high-potential oxidant; highly stabilized by four electron-withdrawing chlorine atoms [1]. |
| 3,5-Di-tert-butyl-1,2-benzoquinone [1] [2] | Not explicitly reported | Not explicitly reported | Not reported | Not reported | Common substrate for studying oxidative cyclizations with phosphorus reagents [1]. |
| 4-tert-Butyl-1,2-benzoquinone [2] | Not explicitly reported | Not explicitly reported | Not reported | Not reported | Used in experimental studies to understand substituent effects [2]. |
| Parent 1,2-Benzoquinone | Not explicitly reported | Not explicitly reported | Not reported | Not reported | The unsubstituted, basic structure; often used as a reference point in computational studies [2]. |
Researchers use specific protocols to characterize the redox behavior of quinones.
Experimental Determination of Potentials
Computational Prediction of Properties
1,2-Benzoquinones participate in distinctive reactions central to their function.
The following Graphviz DOT script illustrates the core electron and proton transfer pathways involved in quinone electrochemistry.
Diagram of quinone redox states and transitions.
The redox properties of 1,2-benzoquinones are not solely determined by a simple Hammett relationship. Significant deviations from linear scaling relationships arise from specific substituent effects [2]:
The high reactivity of ortho-quinones, which makes them hazardous, is also the key to their application in drug development and other chemical fields. The table below summarizes their primary reactive pathways and associated risks.
| Reactive Pathway | Biological/Chemical Consequence | Associated Risk |
|---|---|---|
| Redox Cycling [1] [2] [3] | Generation of Reactive Oxygen Species (ROS) like superoxide; depletion of cellular NAD(P)H reserves. | Cytotoxicity; general systemic toxicity (e.g., methemoglobinemia) [1]. |
| Michael Addition [2] [4] [5] | Acts as an electrophile, reacting covalently with nucleophilic groups on proteins (Cys, Lys, His) and DNA. | Protein dysfunction, DNA damage, immunotoxicity, and carcinogenesis [2] [5]. |
| High Instability [2] | Many ortho-quinones are transient intermediates with half-lives of less than a second, making them difficult to isolate. | Difficult to handle and characterize; require immediate use or special stabilization [2]. |
The following diagram illustrates the core reactive pathways of ortho-quinones that underpin their hazardous nature:
core reactive pathways of ortho-quinones
Based on their known reactivity and general safety principles for reactive chemicals, you should adhere to the following practices:
The search results highlight a novel strategy for safely handling ortho-quinones in drug development by chemically masking their reactivity until the final release at the target site.
The direct C–H functionalization of BQ represents a significant advancement, bypassing the need for pre-halogenation steps required in traditional cross-coupling methods. This protocol, catalyzed by Pd(OCOCF3)2, enables the controlled installation of a wide range of substituents using environmentally benign solvents like water or acetone [1].
The following table summarizes the diverse boronic acids that have been successfully coupled with BQ under the standard monofunctionalization conditions, along with their respective isolated yields [1].
Table 1: Scope of Monofunctionalized Products (3a-3u)
| Product | R Group (from Boronic Acid) | Yield (%, Solvent) | Notes |
|---|---|---|---|
| 3a | Phenyl | 90 (Water) | 87% yield with 1 mol% catalyst [1] |
| 3b | 4-Methoxyphenyl | 86 (Acetone) | Electron-rich aryl [1] |
| 3c | 4-Trifluoromethylphenyl | 73 (Water) | Electron-poor aryl; 70% yield on gram-scale [1] |
| 3d | 4-Acetylphenyl | 72 (Acetone) | Electron-poor aryl [1] |
| 3e | 3-Nitrophenyl | 43 (Water) | Electron-poor aryl [1] |
| 3f | 2-Naphthyl | 79 (Acetone) | Extended aromatic system [1] |
| 3l | Mesityl | 63 (Acetone) | Sterically hindered aryl [1] |
| 3m | 9-Fluorenyl | 75 (Water) | Readily oxidizable substrate [1] |
| 3n | 2-Thienyl | 74 (Acetone) | Heteroaryl (Thiophene) [1] |
| 3o | 3-Pyridyl | 47 (Water) | Heteroaryl (Pyridine) [1] |
| 3r | Cyclopropyl | 70 (Water) | Cycloalkyl [1] |
| 3u | 1-Cyclohexenyl | 64 (Acetone) | Cycloalkene [1] |
The one-pot difunctionalization can be directed toward either 2,5- or 2,6-disubstituted regioisomers based on the electronic nature of the substituents. Electron-donating groups favor the 2,6-isomer, while electron-withdrawing groups favor the 2,5-isomer [1].
Table 2: Selectivity in Homo-Difunctionalization
| Entry | R Group | Major Isomer (Yield) | Minor Isomer (Yield) |
|---|---|---|---|
| 1 | p-HO-C6H4 | 2,6-Isomer 5a (71%) | 2,5-Isomer 4a (<5%) |
| 4 | m-Tolyl | 2,6-Isomer 5d (53%) | 2,5-Isomer 4d (28%) |
| 5 | Phenyl | 2,5-Isomer 4e (44%) | 2,6-Isomer 5e (29%) |
| 6 | p-F3C-C6H4 | 2,5-Isomer 4f (51%) | - |
Pd(OCOCF3)2 [1].Charge Reaction Vessel: In a reaction vial, combine the following [1]:
Pd(OCOCF3)2 (5 mol%)Add Solvent: Add the chosen solvent (water or acetone) to the mixture to achieve a concentration of approximately 0.1 M with respect to the boronic acid [1].
Run Reaction: Stir the reaction mixture at room temperature (for most substrates) for 16-24 hours. Monitor reaction progress by TLC.
Work-up: Upon completion, dilute the mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Purification: Purify the crude product using flash chromatography on silica gel to obtain the desired monofunctionalized benzoquinone.
Charge Reaction Vessel: Combine [1]:
Pd(OCOCF3)2 (5 mol%)Add Solvent: Add acetone to the mixture [1].
Run Reaction: Stir the reaction mixture at 35 °C for 40-48 hours [1].
Work-up and Purification: Follow a similar work-up and purification procedure as for the monofunctionalization. The regioisomers can typically be separated by careful chromatography.
This methodology is valuable for synthesizing benzoquinone derivatives for material science and pharmaceuticals. A 2024 study applied a related Pd-catalyzed C–H functionalization to modify peptides using benzoquinone, where amide groups in the peptide backbone acted as directing groups [2]. This highlights the potential for creating bioconjugates for drug development.
When planning experiments, note that alkyl boronic acids work well for monofunctionalization but are not suitable substrates for the difunctionalization protocol [1].
The following diagrams, generated using Graphviz, illustrate the core concepts and workflow of this methodology. The DOT scripts are provided for your reference.
Diagram 1: Synthetic Strategy Comparison (60 characters)
Diagram 2: Controlled Functionalization Pathways (73 characters)
1,2-Benzoquinones (ortho-quinones) are highly versatile electrophiles in synthetic organic chemistry, primarily due to their low-energy LUMO, which makes them exceptionally reactive toward nucleophiles. A key driving force in their reactivity is the restoration of aromaticity to the benzo ring, leading to a rich diversity of heterocycle-forming reactions via addition and addition-elimination pathways [1]. These reactions enable efficient construction of N-, O-, S-, and P-containing heterocycles, which are core structures in numerous pharmaceuticals and biologically active molecules [2] [3].
1. [4+1] Cycloadditions with Trivalent Phosphorus Reagents This reaction provides a direct, often high-yielding route to synthetically valuable 1,2,5-phosphodioxole derivatives [1] [4].
2. Synthesis of Nitrogen Heterocycles with 1,2-Diamines 1,2-Benzoquinones readily condense with 1,2-diamines to form pyrazine derivatives, such as quinoxalines, which are privileged scaffolds in medicinal chemistry [1].
3. Ring-Expansion Reactions Ring expansion of 1,2-benzoquinones represents a powerful strategy for synthesifying medium-sized rings and unique heterocyclic systems, such as tropolones [5].
Title: Synthesis of 2-(4-Methoxyphenyl)-5,6,7,8-tetrachloro-1,2,5-benzodioxaphosphole via [4+1] Cycloaddition [1] [4]
Objective: To synthesize a 1,2,5-phosphodioxole derivative from 3,4,5,6-tetrachloro-1,2-benzoquinone and a trivalent phosphorus reagent.
Materials:
Procedure:
Table 1: Selected Examples of [4+1] Cycloadditions with 1,2-Benzoquinones [4]
| Benzoquinone Reactant | Phosphorus Reagent | Product | Conditions | Yield (%) | m.p. (°C) |
|---|---|---|---|---|---|
| 3,4,5,6-Tetrachloro-1,2-benzoquinone | P(OMe)₃ | 2,2-Dimethoxy-5,6,7,8-tetrachloro-1,2,5-benzodioxaphosphole | Benzene, 70°C | >80 | 65–66 |
| 3,4,5,6-Tetrachloro-1,2-benzoquinone | P(O-i-Pr)₃ | 2,2-Diisopropoxy-5,6,7,8-tetrachloro-1,2,5-benzodioxaphosphole | Toluene, 0°C | 72 | 126–129 |
| 4,5-Dimethyl-1,2-benzoquinone | P(O-i-Pr)₃ | 2,2-Diisopropoxy-5,6-dimethyl-1,2,5-benzodioxaphosphole | Benzene, 70°C | 100 | 85–86 |
| 3,6-Di-tert-butyl-1,2-benzoquinone | P(mesityl)₃ | 2,2-Bis(2,4,6-trimethylphenyl)-5,8-di-tert-butyl-1,2,5-benzodioxaphosphole | Toluene, room temp. | 58 | 143.5 (dec.) |
The following diagram maps the strategic decision-making process for selecting the appropriate synthetic pathway based on the desired heterocyclic product.
1,2-Benzoquinones serve as powerful and versatile platforms for heterocycle construction. The protocols outlined—ranging from robust [4+1] cyclizations with phosphorus reagents and condensations with diamines to complex ring expansions—provide synthetic chemists with reliable methods to access a wide array of structurally diverse and functionally complex heterocyclic systems. Their inherent reactivity, driven by the re-aromatization of the quinone ring, makes them indispensable tools in organic synthesis, medicinal chemistry, and materials science.
1,2-Benzoquinones represent a class of highly reactive organic compounds that participate in diverse cycloaddition reactions with various phosphorus reagents, enabling efficient construction of valuable organophosphorus compounds with applications in medicinal chemistry, materials science, and chemical biology. These ortho-quinones exhibit remarkable versatility in their reaction pathways, functioning as dienes, dienophiles, or dipolarophiles depending on the reaction partner and conditions. The electronic properties of 1,2-benzoquinones, characterized by their conjugated dicarbonyl system, make them particularly reactive toward trivalent phosphorus compounds, leading to the formation of various cyclic phosphorous structures through different mechanistic pathways [1] [2].
The most prevalent reaction observed between 1,2-benzoquinones and phosphorus compounds is the [4+1] cycloaddition, which typically yields 1,2,5-phosphodioxole derivatives. This transformation is often strongly exothermic and proceeds with good to excellent yields under mild conditions. The mechanism may proceed through either zwitterionic intermediates or single electron transfer (SET) pathways, depending on the specific reactants and conditions employed. The synthetic utility of these reactions is enhanced by the availability of various substituted 1,2-benzoquinones, with 3,4,5,6-tetrachloro-1,2-benzoquinone (ortho-chloranil) and 3,5-di-tert-butyl-1,2-benzoquinone being particularly common due to their stability and ease of handling [1].
The reaction between 1,2-benzoquinones and trivalent phosphorus reagents primarily proceeds through two competing mechanisms, both ultimately leading to the formation of 1,2,5-phosphodioxole derivatives:
Zwitterionic Pathway: The generally accepted mechanism involves initial nucleophilic attack by the phosphorus atom on one of the quinone oxygen atoms, resulting in the formation of zwitterionic intermediates. This step is driven by the formation of a stable phenolate ion, creating aromatic stabilization in the system. The zwitterionic intermediate then undergoes cyclization to form the final phosphodioxole product, in a process comparable to oxyphosphetane formation in the Wittig reaction [1].
Single Electron Transfer (SET) Pathway: Alternatively, evidence suggests that in some cases, a single electron transfer process occurs first, generating radical pairs or semiquinone species that subsequently collapse to form the same zwitterionic intermediates observed in the first pathway. This mechanism is more likely with particularly electron-deficient quinones or highly reducing phosphorus reagents [1].
The following diagram illustrates the competing mechanistic pathways for the [4+1] cycloaddition of 1,2-benzoquinones with trivalent phosphorus reagents:
The following table summarizes experimental data for [4+1] cycloaddition reactions between various 1,2-benzoquinones and phosphorus reagents, demonstrating the scope and efficiency of this transformation:
Table 1: Representative Yields and Conditions for [4+1] Cycloadditions of 1,2-Benzoquinones with Phosphorus Reagents [1]
| Benzoquinone | Phosphorus Reagent | Product | Conditions | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|
| 3,4,5,6-Tetrachloro-1,2-benzoquinone | Various trivalent P reagents | 1,2,5-Phosphodioxoles | Ether, room temperature | 74 | 111 |
| 3,4,5,6-Tetrachloro-1,2-benzoquinone | Trialkyl phosphites | 1,2,5-Phosphodioxoles | Benzene, 70°C | >80 | 65-66 |
| 3,4,5,6-Tetrachloro-1,2-benzoquinone | Hypophosphites | 1,2,5-Phosphodioxoles | No solvent, 100°C | 75 | 88-90 |
| 3,5-Di-tert-butyl-1,2-benzoquinone | Phosphorus trichloride + terminal acetylenes | 2H-Benzo[e][1,2]oxaphosphinines | Various | Not specified | Not specified |
The reaction demonstrates remarkable functional group tolerance across diverse phosphorus reagent classes, including phosphines, phosphites, chlorophosphines, aminophosphines, and various phosphorus heterocycles. The choice of solvent and temperature conditions depends on the reactivity of the specific quinone and phosphorus reagent combination, with both protic and aprotic solvents proving effective [1].
Protocol Objective: Synthesis of 1,2,5-phosphodioxole derivatives via [4+1] cycloaddition of 3,4,5,6-tetrachloro-1,2-benzoquinone with triethyl phosphite [1].
Materials:
Procedure:
Notes:
Protocol Objective: Synthesis of 4-aryl(alkyl)-8-tert-butyl-2,6-dichloro-2-oxo-2H-benzo[e][1,2]oxaphosphinines from 3,5-di-tert-butyl-1,2-benzoquinone, phenylacetylene, and phosphorus trichloride [3] [4].
Materials:
Procedure:
Notes:
The cycloaddition reactions of 1,2-benzoquinones with phosphorus reagents provide efficient access to diverse phosphorus-containing heterocycles with potential biological activity. These include:
1,2,5-Phosphodioxoles: Formed via [4+1] cycloaddition with various trivalent phosphorus compounds, these five-membered heterocycles represent the most common products and exhibit interesting coordination properties [1].
2H-Benzo[e][1,2]oxaphosphinines: Synthesized through three-component reactions of 1,2-benzoquinones with terminal acetylenes and PCl₃, these six-membered heterocycles contain both phosphorus and oxygen in their ring system and demonstrate the occurrence of ipso-substitution of tert-butyl groups in certain substrates [3] [4].
Spirophosphoranes: Produced from reactions between 1,2-benzoquinones and cyclic chlorophosphites, these compounds feature pentavalent phosphorus centers and can be formed through either cheletropic reactions or [4+2] cycloadditions with high chemoselectivity [1].
The strain-promoted oxidation-controlled cycloalkyne-1,2-quinone cycloaddition (SPOCQ) has emerged as a powerful metal-free click chemistry approach for bioconjugation and surface modification applications. This reaction leverages the inherent reactivity of 1,2-quinones with strained cycloalkynes, offering several advantages:
Fast Kinetics: Second-order rate constants for SPOCQ reactions can reach 500 M⁻¹s⁻¹ for highly strained alkynes like bicyclo[6.1.0]non-4-yne (BCN), significantly faster than traditional strain-promoted azide-alkyne cycloadditions (SPAAC) [5].
Bioorthogonality: The reaction proceeds without toxic metal catalysts, making it suitable for biological labeling applications and modification of biomolecules [5].
Surface Modification: SPOCQ chemistry enables efficient functionalization of material surfaces with complete conversion of quinone groups, providing robust platforms for immobilizing biomolecules or creating functional coatings [5].
The following workflow diagram illustrates the application of SPOCQ chemistry in bioconjugation and surface modification:
Recent advances have demonstrated the utility of cationic phosphinidene transfer reagents as versatile P1 building blocks for the synthesis of novel organophosphorus compounds. These reagents, derived from fragmentation of tetracationic tetraphosphetanes, enable:
Phospha-Wittig-Type Reactions: Conversion of thiocarbonyl compounds to cationic phosphaalkenes, providing access to otherwise challenging phosphorus-carbon double bonds [6].
Formation of Diphosphiranes: Reaction with phosphaalkenes yields diphosphirane salts containing two phosphorus atoms in a three-membered ring [6].
Coordination Chemistry: Cationic phosphaalkenes can form rare η²-P=C π-complexes with late transition metals like Pd⁰ and Pt⁰, expanding the toolbox for designing novel catalysts and materials [6].
When performing cycloaddition reactions of 1,2-benzoquinones with phosphorus reagents, several safety aspects require attention:
Moisture Sensitivity: Many trivalent phosphorus reagents (PCl₃, phosphites, phosphines) are moisture-sensitive and should be handled under inert atmosphere using standard Schlenk techniques.
Exothermic Reactions: The [4+1] cycloadditions are often strongly exothermic; controlled addition of reagents and appropriate temperature management are essential to prevent runaway reactions.
Toxic Compounds: Both 1,2-benzoquinones and organophosphorus products may exhibit toxicity; proper personal protective equipment (PPE) including gloves, safety glasses, and lab coats should be worn at all times.
Waste Disposal: Phosphorus-containing waste should be segregated and disposed of according to institutional regulations for organophosphorus compounds.
The cycloaddition reactions of 1,2-benzoquinones with phosphorus reagents represent versatile methodologies for constructing diverse phosphorus-containing heterocycles and functional materials. These transformations include [4+1] cycloadditions yielding phosphodioxoles, three-component reactions forming benzoxaphosphinines, and strain-promoted cycloadditions enabling bioconjugation. The extensive scope of compatible phosphorus reagents, combined with the often excellent yields and functional group tolerance, makes these reactions valuable tools for synthetic chemists working in medicinal chemistry, materials science, and chemical biology. Continued development of these methodologies, particularly in aqueous systems and for biological applications, promises to further expand their utility in creating novel molecular architectures with tailored properties.
Charge-transfer complexes (CTCs) represent a class of molecular assemblies formed through the interaction between electron-donor and electron-acceptor compounds, characterized by the partial transfer of electronic charge from donor to acceptor species. The quinone/hydroquinone redox system serves as a fundamental building block in biological energy transduction processes and has been extensively exploited in materials science due to its reversible redox behavior and structural versatility. Among these, ortho-benzoquinone derivatives have garnered significant research interest due to their enhanced reactivity compared to their para-isomers, making them valuable precursors for developing novel charge-transfer materials with tailored electronic properties. The unique electronic configuration of ortho-benzoquinones, characterized by their fully conjugated cyclic dione structure, enables them to function as strong electron-accepting moieties when combined with appropriate donor molecules such as triphenylamine, carbazole, or diaminobenzene derivatives.
The fundamental significance of benzoquinone-based charge-transfer complexes extends across multiple disciplines, including medicinal chemistry, organic electronics, and functional materials development. In biological systems, quinones play crucial roles in cellular respiration and photosynthesis as electron carriers, while synthetic quinone derivatives have demonstrated promising antimicrobial activities and DNA-binding capabilities. In the realm of materials science, the controlled synthesis of benzoquinone charge-transfer derivatives has enabled the development of advanced materials exhibiting thermally activated delayed fluorescence (TADF), a property that significantly enhances the efficiency of organic light-emitting diodes (OLEDs) by harnessing both singlet and triplet excitons through reverse intersystem crossing. The small energy gap between singlet and triplet states (ΔEST) in these materials facilitates efficient up-conversion of triplet states to emissive singlet states, potentially achieving up to 100% internal quantum efficiency in electroluminescent devices [1] [2].
The development of direct functionalization methodologies has revolutionized the synthesis of benzoquinone charge-transfer derivatives, eliminating the need for prefunctionalized starting materials and enabling more efficient synthetic routes. A particularly effective method involves palladium-catalyzed C–H monofunctionalization of benzoquinone substrates, which proceeds under mild conditions without requiring additional oxidants or harsh bases. This methodology employs acetone as a benign solvent and operates efficiently at ambient temperature, demonstrating exceptional functional group tolerance compared to traditional radical-based approaches. The protocol involves reacting benzoquinone (1) with variously substituted arylboronic acids containing electron-donating groups in the presence of a palladium(II) catalyst, yielding monofunctionalized charge-transfer derivatives in good to excellent yields [1] [2].
Table 1: Synthetic Yields and Conditions for Benzoquinone Charge-Transfer Derivatives
| Compound | Donor Group | Reaction Conditions | Yield (%) | Special Notes |
|---|---|---|---|---|
| 2 | Triphenylamine (TPA) | Pd(II) catalyst, acetone, ambient temperature, 24h | 82% | Base-free conditions |
| 3 | Carbazole (Cz) | Pd(II) catalyst, acetone, 30°C, 48h | 36% | Extended reaction time required |
| 4 | 3,5-Dicarbazole | Pd(II) catalyst, acetone, ambient temperature, 24h | 77% | Multiple donor sites |
| 5 | Ditriphenylamine | Double Suzuki coupling, 100°C, Pd(0) catalyst | 22% | Difunctionalized analogue |
For challenging substrates requiring difunctionalization with electron-donating groups, an alternative approach utilizing double Suzuki coupling reactions with dibromo-functionalized benzoquinone precursors is recommended. This method, while requiring more stringent conditions (elevated temperatures of 100°C and Pd(0) catalysis), provides access to difunctionalized charge-transfer complexes that are inaccessible via direct C–H functionalization methods. The substantially lower yield (22%) observed for these transformations reflects the increased steric and electronic constraints associated with incorporating multiple donor groups onto the benzoquinone acceptor platform [1] [2].
An alternative approach to benzoquinone charge-transfer complexes involves the direct reaction of ortho-benzoquinone acceptors with multisite electron donors such as O-phenylenediamine (OPD). This methodology capitalizes on the dual donation capability of OPD, where both lone pair electrons from nitrogen atoms and aromatic π-electrons can participate in charge transfer interactions with the quinone acceptor. The formation of these complexes is typically evidenced by the development of characteristic colors in solution—ranging from red-brown at lower temperatures to yellow at elevated temperatures—indicating a temperature-dependent switching between different charge-transfer pathways. The stoichiometry of these complexes, as determined by Job's method of continuous variation, photometric titration, and conductometric measurements, consistently reveals a 1:1 donor-acceptor ratio in polar solvent systems such as acetonitrile and methanol [3].
The formation constant (KCTC) and molar extinction coefficient (εCTC) represent critical parameters for characterizing these charge-transfer complexes and can be determined using the modified Benesi-Hildebrand equation (Equation 1). Studies have demonstrated that these values exhibit significant solvent dependence, with acetonitrile yielding higher formation constants (KCTC = 125.09 × 10² L·mol⁻¹) compared to methanol (KCTC = 56.50 × 10² L·mol⁻¹), reflecting the enhanced stability of the charge-transfer complex in higher polarity solvents. This solvent dependence provides valuable insights into the nature of the donor-acceptor interaction and facilitates optimization of reaction conditions for specific applications [3].
Single-crystal X-ray diffraction studies of benzoquinone charge-transfer derivatives provide crucial insights into their three-dimensional molecular architecture and supramolecular packing arrangements. Structural analyses of carbazole-functionalized derivatives reveal significant twisting between donor and acceptor moieties, with dihedral angles of approximately 44° between the carbazole donors and the bridging benzene ring. This structural feature is crucial for achieving spatial separation between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), a prerequisite for efficient thermally activated delayed fluorescence. The non-planar molecular conformation observed in these structures minimizes unfavorable steric interactions while facilitating the charge-transfer character of the electronic transitions [1] [2].
Density functional theory (DFT) calculations offer complementary insights into the electronic structures of these charge-transfer derivatives. Computational studies consistently demonstrate that the LUMO is predominantly localized on the electron-deficient benzoquinone moiety, while the HOMO resides primarily on the electron-rich donor groups (triphenylamine or carbazole units). This spatial separation of frontier molecular orbitals is quantitatively expressed through the calculated exchange energy (ΔEST) between singlet and triplet states, which ranges from 0.10 to 0.47 eV depending on the specific donor-acceptor combination. Derivatives incorporating carbazole donors exhibit particularly small ΔEST values (0.22 eV for compound 3 and 0.10 eV for compound 4), suggesting favorable conditions for reverse intersystem crossing and thermally activated delayed fluorescence [1] [2].
Table 2: Electrochemical and Electronic Properties of Benzoquinone Charge-Transfer Derivatives
| Compound | Ered1 (V) | Ered2 (V) | EHOMO (eV) | ELUMO (eV) | ΔEredox (eV) | ΔEST (eV) |
|---|---|---|---|---|---|---|
| 2 | -0.59 | -1.18 | -5.82 | -4.21 | 1.61 | 0.36 |
| 3 | -0.48 | -1.00 | -6.15 | -4.32 | 1.83 | 0.22 |
| 4 | -0.47 | -1.00 | -6.15 | -4.30 | 1.85 | 0.10 |
| 5 | -0.59 | -1.18 | -5.82 | -4.24 | 1.58 | 0.47 |
Ultraviolet-visible (UV-Vis) spectroscopy serves as a primary tool for identifying charge-transfer interactions in benzoquinone derivatives. The formation of charge-transfer complexes is characterized by the appearance of new absorption bands at wavelengths greater than 400 nm, which are absent in the spectra of the individual donor and acceptor components. These charge-transfer bands typically exhibit significant solvatochromism, with bathochromic shifts observed in higher polarity solvents, reflecting the sensitivity of the charge-transfer transition to the surrounding dielectric environment. For OPD-DDQ complexes, multiple charge-transfer bands are observed in acetonitrile (λmax = 434, 542, and 588 nm), while a single charge-transfer band predominates in methanol (λmax = 463 nm), indicating solvent-dependent modulation of the donor-acceptor interaction [3].
Cyclic voltammetry and differential pulse voltammetry provide complementary information about the redox properties of benzoquinone charge-transfer derivatives. These studies consistently reveal two highly reversible reduction waves corresponding to sequential one-electron reductions of the benzoquinone moiety—first to the hydroquinone anion and subsequently to the hydroquinone dianion. The first reduction potential ranges from -0.47 V to -0.59 V (vs. Fc/Fc⁺), while the second reduction occurs between -1.00 V and -1.18 V, reflecting the influence of the donor substituents on the electron-accepting capability of the benzoquinone core. Oxidation waves exhibit greater variability, with triphenylamine derivatives showing reversible one-electron oxidations, while carbazole-containing derivatives display irreversible oxidation waves due to the electrochemical instability of the resulting carbazole radical cations [1] [2].
The optoelectronic performance of benzoquinone charge-transfer derivatives is intimately connected to their thermal stability and electrochemical characteristics. Thermogravimetric analysis (TGA) of solid-state charge-transfer complexes reveals excellent thermal stability, with decomposition temperatures typically exceeding 200°C, making these materials suitable for incorporation into thermally demanding device fabrication processes. This robust thermal behavior is complemented by reversible redox activity, as evidenced by cyclic voltammetry studies conducted in degassed dichloromethane using tetrabutylammonium hexafluorophosphate as the supporting electrolyte. The electrochemical gaps (ΔEredox) for these derivatives range from 1.58 to 1.85 eV, reflecting the tunability of the HOMO-LUMO energy separation through appropriate selection of donor substituents [1] [3].
The electron-accepting strength of the benzoquinone moiety, quantified through its reduction potential, is significantly modulated by the nature and positioning of the donor substituents. Meta-substituted derivatives generally exhibit more positive reduction potentials compared to their para-substituted analogues, reflecting the diminished electronic communication between donor and acceptor groups through the meta-phenylene linkage. This strategic manipulation of substitution patterns enables fine-tuning of the electron affinity and, consequently, the charge-transfer characteristics of the resulting materials. The electrochemical properties of these derivatives align closely with computational predictions, validating the theoretical models employed in their design and facilitating rational optimization of molecular structures for specific electronic applications [1] [2].
The photophysical characterization of benzoquinone charge-transfer derivatives reveals intriguing emission properties, including the emergence of thermally activated delayed fluorescence (TADF) in specific structural configurations. Compound 3, featuring a benzoquinone unit para-conjugated to a diphenylamine donor group, exhibits distinctive biexponential fluorescence decay dynamics characterized by a prompt nanosecond component and a delayed component with a lifetime of 353 μs. This extended emission lifetime is attributed to efficient reverse intersystem crossing (RISC) from the triplet to singlet manifold, enabled by the minimal energy gap (ΔEST = 0.22 eV) between these excited states. The small exchange energy in this derivative results from the spatial separation of the HOMO and LUMO orbitals, which minimizes their wavefunction overlap and reduces the exchange integral [1] [2].
The quantum efficiency of TADF emitters is governed by the interplay between radiative decay rates and non-radiative deactivation pathways, with the latter becoming increasingly significant in red-emitting compounds due to the energy gap law. Benzoquinone-based TADF emitters address this challenge through their strong acceptor character, which promotes red-shifted emission while maintaining reasonable photoluminescence quantum yields. The development of these benzoquinone emitters expands the color gamut available to purely organic TADF materials beyond the limitations of previously reported anthraquinone-based systems, which typically emit in the orange-to-red spectral region (584-637 nm) with maximum external quantum efficiencies ranging from 6.9% to 12.5% in OLED devices [1] [2].
Charge-transfer complexes derived from benzoquinone scaffolds demonstrate significant potential in biological applications, particularly in DNA interaction studies and as antimicrobial agents. The complex formed between O-phenylenediamine (OPD) and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) exhibits strong binding affinity toward calf thymus DNA, with a binding constant of 6.0 × 10⁵ L·mol⁻¹, as determined by UV-Vis spectroscopic titration. This substantial binding affinity suggests intercalative binding mode, wherein the planar aromatic system of the charge-transfer complex inserts between adjacent base pairs of the DNA double helix, potentially disrupting DNA replication and transcription processes. This DNA-binding capability positions benzoquinone charge-transfer complexes as promising candidates for development as chemotherapeutic agents targeting rapidly dividing cells [3].
The antibacterial evaluation of benzoquinone charge-transfer complexes reveals notable activity against common bacterial strains, in some cases exceeding the efficacy of the standard antibiotic tetracycline. This enhanced antimicrobial performance is attributed to the synergistic effect of the charge-transfer complex, which may facilitate multiple mechanisms of action including membrane disruption, metabolic interference, and oxidative stress induction. The demonstrated bioactivity of these complexes, coupled with their favorable physicochemical properties, suggests potential applications as novel antimicrobial agents addressing the growing challenge of antibiotic resistance. Further development of structure-activity relationships through systematic structural modification could optimize these compounds for specific pharmaceutical applications [3].
Protocol 1: Palladium-Catalyzed C–H Functionalization
Protocol 2: Formation of OPD-DDQ Charge-Transfer Complex
Protocol 3: Determination of Formation Constants via Benesi-Hildebrand Method
Protocol 4: DNA Binding Studies Using UV-Vis Spectroscopy
The synthesis and characterization of ortho-benzoquinone charge-transfer derivatives represents a vibrant research area bridging materials science and pharmaceutical development. The methodologies outlined in these application notes—particularly the palladium-catalyzed C–H functionalization protocol—provide efficient access to diverse molecular architectures with tailored electronic properties. The demonstrated optoelectronic applications of these materials, especially their emergent TADF behavior, position them as promising candidates for next-generation organic electronic devices, while their biological activities suggest potential in pharmaceutical development.
Future research directions should focus on expanding the structural diversity of benzoquinone charge-transfer systems, particularly through the development of asymmetric difunctionalization strategies and the incorporation of chiral donor motifs to explore circularly polarized luminescence. Additionally, more comprehensive structure-activity relationship studies are needed to optimize the pharmaceutical potential of these complexes, with particular emphasis on selectivity and toxicity profiles. The continued refinement of theoretical models will further enhance our ability to predict and design materials with predefined electronic and biological properties, accelerating the development of both optoelectronic and pharmaceutical applications.
Figure 1: Experimental workflow for the synthesis, characterization, and application of benzoquinone charge-transfer complexes, highlighting key synthetic pathways, analytical techniques, and potential applications.
3,4,5,6-Tetrachloro-1,2-benzoquinone (o-chloranil) serves as a versatile oxidant and cyclization agent in synthetic organic chemistry, particularly for constructing oxygen-containing heterocycles through novel reaction pathways [1]. This Application Note provides detailed protocols for its use in direct oxidative transformations of alkylbenzenes into 1,3-benzodioxoles - a reaction that represents the first example of direct conversion of simple alkylbenzenes to these valuable heterocyclic frameworks [1]. These methodologies enable synthetic chemists, particularly those in pharmaceutical and agrochemical research, to access tetrachloro-substituted 1,3-benzodioxole scaffolds that have demonstrated relevance as structural motifs in compounds with biological activities, including potential antitumor properties and endothelin receptor antagonism [1].
Table 1: Physicochemical Properties of o-Chloranil [2] [3]
| Property | Specification |
|---|---|
| CAS Number | 2435-53-2 |
| Molecular Formula | C₆Cl₄O₂ |
| Molecular Weight | 245.88 g/mol |
| Appearance | Bordeaux fine crystalline powder |
| Melting Point | 126-129 °C (lit.) |
| Purity | ≥97% |
| Storage Temperature | 2-8°C |
| Water Solubility | Insoluble |
| Hazard Statements | H315-H319-H410 (Causes skin irritation, serious eye irritation, toxic to aquatic life) |
o-Chloranil enables a distinctive transformation pathway where alkyl-substituted benzenes undergo benzylic oxidation followed by acetal formation, yielding 4,5,6,7-tetrachloro-1,3-benzodioxoles [1]. This reaction proceeds under thermal conditions and represents an unconventional approach to heterocycle synthesis, bypassing the typical carbonyl intermediate stage in benzylic oxidations.
Table 2: Oxidative Cyclization of Alkylbenzenes with o-Chloranil [1]
| Substrate | Reaction Conditions | Product Structure | Yield | Byproduct (Tetrachlorocatechol) |
|---|---|---|---|---|
| Toluene | Toluene reflux, 24h | 4,5,6,7-Tetrachloro-2-phenyl-1,3-benzodioxole | 21% | 8% |
| Diphenylmethane | Tetrachloroethylene reflux, 48h, 2 eq o-chloranil | 4,5,6,7-Tetrachloro-2,2-diphenyl-1,3-benzodioxole | 26% | 3% |
| Mesitylene | Tetrachloroethylene reflux, 48h | 4,5,6,7-Tetrachloro-2-(3,5-dimethylphenyl)-1,3-benzodioxole | 8% | 16% |
| Durene | Tetrachloroethylene reflux, 24h | 4,5,6,7-Tetrachloro-2-(2,4,5-trimethylphenyl)-1,3-benzodioxole | 3% | 59% |
| p-Xylene | Tetrachloroethylene reflux, 36h, 4 eq o-chloranil | 4,5,6,7-Tetrachloro-2-(2,5-dimethylphenyl)-2-(4-methylphenyl)-1,3-benzodioxole | 14% | 17% |
| Indane | Tetrachloroethylene reflux, 24h | Benzodioxane derivative | 5% | 60% |
Reaction Setup:
Workup Procedure:
Critical Parameters:
Reaction Conditions:
Isolation:
The transformation proceeds through a proposed mechanism involving sequential oxidation and cyclization steps.
The mechanistic pathway begins with hydride abstraction from the benzylic position by o-chloranil, generating an ion pair intermediate [1]. This intermediate undergoes combination to form an ether intermediate, which undergoes further oxidation to generate a cationic species [1]. The final step involves intramolecular cyclization to form the 1,3-benzodioxole ring system [1].
4,5,6,7-Tetrachloro-2-phenyl-1,3-benzodioxole [1]:
4,5,6,7-Tetrachloro-2,2-diphenyl-1,3-benzodioxole [1]:
| Problem | Possible Cause | Solution |
|---|---|---|
| No reaction | Temperature too low | Ensure reflux conditions are maintained |
| Low yields | Insufficient o-chloranil | Increase to 2-4 equivalents relative to substrate |
| Complex mixture | Electronic mismatch | Use electron-rich alkylbenzene substrates |
| Byproduct dominance | Over-oxidation | Optimize reaction time and stoichiometry |
The oxidative cyclization of alkylbenzenes using o-chloranil provides direct access to tetrachloro-substituted 1,3-benzodioxoles - privileged scaffolds in medicinal chemistry. While yields are generally modest, this transformation offers a unique pathway to these heterocyclic systems through a mechanism distinct from conventional approaches. The protocols outlined herein enable synthetic chemists to leverage this reaction for the construction of complex molecular architectures with potential biological relevance.
Thermally Activated Delayed Fluorescence (TADF) represents a third-generation emission mechanism that enables theoretically 100% internal quantum efficiency in organic light-emitting diodes (OLEDs) by harvesting both singlet and triplet excitons through reverse intersystem crossing (RISC). [1] [2] The TADF process requires molecules with a minimal energy gap (ΔEST) between their singlet (S1) and triplet (T1) excited states, typically achieved through spatial separation of highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). [2] [3] This application note focuses on the implementation of 1,2-benzoquinone (BQ) as a strong electron-accepting unit in the design and synthesis of efficient TADF emitters, detailing experimental protocols for their preparation, computational characterization, electrochemical analysis, and photophysical evaluation.
The unique redox-active nature of benzoquinone derivatives, combined with their strong electron-accepting character, makes them particularly attractive for developing TADF materials with red-shifted emission profiles. [4] Unlike conventional acceptor units, benzoquinones exhibit two highly reversible reduction waves in electrochemical characterization, enabling fine-tuning of electronic properties through molecular design. [4] The ortho-quinone structure provides substantial electron deficiency while maintaining synthetic accessibility through recently developed palladium-catalyzed C–H functionalization methods that allow direct functionalization under mild conditions. [4]
The operational mechanism of TADF emitters relies on several interconnected photophysical processes that collectively enable efficient harvesting of triplet excitons:
Exciton Formation: Upon electrical excitation, charge recombination generates singlet and triplet excitons in a 1:3 ratio due to spin statistics. [1] [2]
Intersystem Crossing: Singlet excitons in S1 may undergo intersystem crossing (ISC) to populate the triplet state T1, with rate constant kISC.
Reverse Intersystem Crossing: Triplet excitons gain thermal energy from the environment to undergo RISC back to S1, with rate constant kRISC, facilitated by a small ΔEST. [1] [2]
Radiative Decay: Both promptly formed singlet excitons and those repopulated via RISC undergo fluorescence emission from S1 to the ground state S0.
The critical parameters governing TADF performance include: the singlet-triplet energy gap (ΔEST), which should ideally be < 0.2 eV for efficient RISC; the reverse intersystem crossing rate (kRISC), which must compete effectively with non-radiative triplet decay pathways; and the photoluminescence quantum yield (PLQY), which reflects the overall emission efficiency. [2] [3] The following diagram illustrates the fundamental TADF mechanism:
The implementation of This compound as an electron acceptor in TADF systems offers several distinct advantages. The strong electron-withdrawing character of the quinone moiety enables significant LUMO lowering, resulting in charge-transfer excited states with minimal wavefunction overlap between HOMO (localized on donor units) and LUMO (localized on benzoquinone). [4] This spatial separation directly enables the small ΔEST values required for efficient TADF operation. Additionally, benzoquinone-based systems exhibit reversible electrochemistry with well-defined reduction waves, facilitating both characterization and potential applications in electroactive devices. [4]
The molecular geometry of benzoquinone derivatives naturally promotes twisted conformations between donor and acceptor units, particularly when sterically hindered donors are employed. This structural feature further enhances HOMO-LUMO separation and minimizes ΔEST. The crystalline packing of these materials, as evidenced by single-crystal X-ray structures of compounds such as 3 and 4 (shown in Figure 2 of the search results), demonstrates twisting of donor carbazoles with respect to the bridging benzene ring by approximately 44°, optimizing the donor-acceptor orientation for TADF performance. [4]
This protocol describes the direct Pd-catalyzed C–H functionalization of this compound to produce donor-acceptor TADF emitters, adapted from the methodology reported in the literature. [4] The reaction proceeds under mild conditions without requiring additional oxidants, enabling monofunctionalization of benzoquinone with excellent selectivity and functional group tolerance.
Reaction Scheme: Benzoquinone + Arylboronic Acid → Pd(II) Catalyst → Benzoquinone-based D-A Compound
Materials:
Procedure:
The following protocol variations yield the specific compounds referenced in the accompanying data tables:
For Compound 3 (para-conjugated to diphenylamine donor):
For Compounds 2 and 4 (carbazole-based donors):
Critical Notes:
Computational studies provide essential insights into the electronic structures of benzoquinone-based TADF emitters, particularly regarding frontier molecular orbital distributions and singlet-triplet energy gaps. These calculations employ density functional theory (DFT) and time-dependent DFT (TD-DFT) with the Tamm-Dancoff approximation (TDA). [5] [4]
Software Requirements:
Calculation Protocol:
Geometry Optimization:
Excited State Calculations:
Data Analysis:
The workflow for complete computational characterization of benzoquinone-based TADF emitters is summarized below:
The following table summarizes key computational parameters for representative benzoquinone-based TADF emitters, derived from the referenced studies: [4]
Table 1: Computational Characterization of Benzoquinone-Based TADF Emitters
| Compound | Donor Group | HOMO Localization | LUMO Localization | Calculated ΔEST (eV) | Optical Gap (eV) |
|---|---|---|---|---|---|
| 2 | Triphenylamine (TPA) | Donor moieties | Benzoquinone acceptor | 0.36 | 2.41 |
| 3 | Carbazole (Cz) | Donor moieties | Benzoquinone acceptor | 0.22 | 2.27 |
| 4 | Dicarbazole | Donor moieties | Benzoquinone acceptor | 0.10 | 2.24 |
| 5 | Dual TPA | Donor moieties | Benzoquinone acceptor | 0.47 | 2.42 |
Key Observations:
Electrochemical characterization provides crucial information about the redox properties and energy levels of benzoquinone-based TADF emitters. The protocol below details the experimental conditions for obtaining reproducible electrochemical data. [4]
Instrumentation and Materials:
Procedure:
Electrode Preparation:
Solution Preparation:
Measurement Parameters:
Calibration:
The following table presents electrochemical data for representative benzoquinone-based TADF emitters: [4]
Table 2: Electrochemical Properties of Benzoquinone-Based TADF Emitters
| Compound | Eox (V) | Ered1 (V) | Ered2 (V) | EHOMO (eV) | ELUMO (eV) | ΔEredox (eV) |
|---|---|---|---|---|---|---|
| 2 | 1.02 | -0.59 | -1.18 | -5.82 | -4.21 | 1.61 |
| 3 | 1.35 | -0.48 | -1.00 | -6.15 | -4.32 | 1.83 |
| 4 | 1.53 | -0.47 | -1.05 | -6.33 | -4.33 | 1.85 |
| 5 | 0.97 | -0.61 | -1.20 | -5.77 | -4.19 | 1.58 |
Interpretation Guidelines:
This protocol details the measurement of photophysical properties critical for evaluating TADF performance in benzoquinone-based emitters, including emission spectra, lifetimes, and quantum yields.
Instrumentation and Materials:
Sample Preparation:
Solution Measurements:
Thin-Film Measurements:
Measurement Procedure:
Steady-State Measurements:
Time-Resolved Measurements:
The following table summarizes photophysical data for representative benzoquinone-based TADF emitters: [4]
Table 3: Photophysical Properties of Benzoquinone-Based TADF Emitters
| Compound | λPL (nm) | Prompt Lifetime (ns) | Delayed Lifetime (μs) | PLQY (%) | ΔEST (eV) | kRISC (s⁻¹) |
|---|---|---|---|---|---|---|
| 2 | ~600 | 12-15 | - | <5 | 0.36 | <10³ |
| 3 | ~620 | 8-10 | 353 | 15-20 | 0.22 | ~10⁴ |
| 4 | ~610 | 10-12 | 45 | 20-25 | 0.10 | ~10⁵ |
| 5 | ~590 | 14-16 | - | <5 | 0.47 | <10³ |
Key Analysis Steps:
TADF Confirmation:
Kinetic Analysis:
Energy Gap Determination:
Compound 3 Specific Notes:
This compound represents a highly promising electron acceptor for the development of efficient TADF emitters, particularly for red-shifted emission applications. The strong electron-withdrawing character of the quinone moiety, combined with its reversible electrochemistry, enables the design of molecules with small singlet-triplet energy gaps and efficient reverse intersystem crossing. [4] The palladium-catalyzed C–H functionalization protocol provides efficient access to these materials under mild conditions, while the characterization methods outlined enable comprehensive evaluation of their photophysical and electrochemical properties.
The most promising benzoquinone-based TADF emitters (Compounds 3 and 4) exhibit ΔEST values of 0.22 eV and 0.10 eV respectively, with Compound 3 demonstrating clear TADF characterized by a delayed lifetime of 353 μs. [4] These materials show particular potential for organic light-emitting diode applications where stable, efficient red-emitting materials are needed. Future research directions include optimization of donor units for improved color purity and efficiency, development of host-guest systems for enhanced performance in device configurations, and exploration of structural modifications to further reduce ΔEST and increase kRISC values.
The table below summarizes the key concepts from the literature that are relevant to this synthetic goal.
| Concept | Description | Relevance to Protocol Development |
|---|---|---|
| Spirophosphorane Synthesis [1] | Two main routes: 1) Reaction of diols/aminoalcohols with PCl₃ and a base; 2) Reaction of diols/aminoalcohols with P(NR₂)₃. | Provides a starting point for classic spirophosphorane formation, which may be adapted using a quinone-derived precursor. |
| 1,2-Benzoquinone Reactivity [2] | Can be prepared via metal-mediated oxidation of catechols; susceptible to nucleophilic attack at the 4- and/or 5-positions. | Suggests the quinone could act as an electrophilic partner in a reaction with a phosphorus-centered nucleophile. |
| Pentacoordinate Phosphorus [3] | Spirophosphoranes are hypervalent, pentacoordinated phosphorus (10-P-5) compounds with a trigonal bipyramidal geometry. | Informs characterization strategy, particularly the use of 31P NMR, where they appear at ca. -60 to -40 ppm. |
The general synthesis of H-spirophosphoranes typically involves a diol or an aminoalcohol reacting with a phosphorus (III) source [1]. A proposed retrosynthetic analysis for your target molecule is as follows:
Given the lack of a direct precedent, the following is a proposed and untested experimental workflow. It is a hypothesis that combines known chemistry from both compound classes and should be validated in the lab.
Caution: This procedure is speculative. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents in a fume hood.
Step 1: Nucleophilic Addition to this compound
Step 2A: One-Pot Spirocyclization (Hypothesized)
Step 2B: Two-Pot Spirocyclization (Alternative, More Reliable)
Once a product is obtained, comprehensive characterization is vital to confirm the structure of the pentacoordinated spirophosphorane.
| Technique | Expected Data for Target Spirophosphorane |
|---|---|
| ³¹P NMR Spectroscopy | A characteristic doublet in the range of ca. -60 to -40 ppm (due to 1J(P,H) coupling of ~700-900 Hz) is a primary indicator of the pentacoordinated P(λ⁵σ⁵) form [1]. |
| IR Spectroscopy | A medium-intensity absorption band around 2300 cm⁻¹, corresponding to the ν(P-H) stretching vibration [1]. |
| X-ray Crystallography | The definitive method for confirming the trigonal bipyramidal (TBP) molecular geometry around the phosphorus atom [3]. |
| Mass Spectrometry (MS) | To confirm the molecular mass of the final compound. |
| ¹H NMR Spectroscopy | To verify the aromatic proton pattern and the integration of aliphatic substituents. |
I hope this structured overview provides a solid foundation for your research into this unexplored synthetic pathway. Should you require more detailed information on the general synthesis of spirophosphoranes or the properties of 1,2-benzoquinones, I am ready to assist further.
Ortho-quinone methides (o-QMs) are highly reactive, transient intermediates in organic chemistry characterized by a carbonyl group and an exocyclic methylene moiety adjacent to each other on an aromatic ring. This unique structure confers high electrophilicity, making o-QMs valuable for constructing complex molecular architectures through various trapping reactions. Their in-situ generation and trapping is crucial in synthetic chemistry, medicinal chemistry, and polymer science, enabling the creation of carbon-carbon and carbon-heteroatom bonds under mild conditions. The inherent reactivity of o-QMs, however, also presents a challenge: their short lifespan necessitates efficient trapping methodologies to harness their synthetic utility effectively [1].
The following diagram illustrates the core workflow for working with these reactive intermediates:
Various methods have been developed for the efficient in-situ generation of o-QMs, ranging from oxidative approaches to eliminations. The choice of method depends on the precursor availability, desired o-QM stability, and the downstream trapping application.
2.1.1 Hypoiodite Catalysis Under Near-Neutral Conditions
This transition-metal-free method allows for the chemoselective oxidative generation of o-QMs from ortho-alkylarenols under environmentally benign conditions [1].
2.1.2 Silver Oxide-Mediated Oxidation
This method is particularly effective for generating ortho-iminoquinone methides (o-IQMs), nitrogen analogs of o-QMs, from hydroxylamine precursors.
2.2.1 Trifluoroacetic Acid (TFA) in Aqueous Medium
A simple and efficient method for generating o-QMs from hydroxybenzyl alcohols, ideal for subsequent amidomethylation reactions [3].
2.2.2 Thermal Elimination
Classical methods involve the thermal dehydration of precursors or elimination of other leaving groups.
Table 1: Comparison of Ortho-Quinone Methide Generation Methods
| Method | Precursor | Conditions | Key Advantages | Limitations |
|---|---|---|---|---|
| Hypoiodite Catalysis [1] | ortho-Alkylarenols | Catalytic I₂, Oxidant, Near-neutral pH | Transition-metal-free, chemoselective, suitable for tandem reactions | Requires optimization of oxidant/iodine source |
| Ag₂O Catalysis [2] | Hydroxylamines | 5 mol% Ag₂O, RT, CH₂Cl₂ or Et₂O | Room temperature, high-yielding, catalytic | Limited to hydroxylamine precursors |
| TFA in Water [3] | ortho-Hydroxybenzyl Alcohols | TFA, H₂O, Mild heating | Green solvent (water), simple setup, good yields | Requires acid-stable substrates |
| Thermal Elimination [2] | ortho-Hydroxybenzyl Alcohols/Amines | 120-160 °C, DMSO, Diphenyl ether | No additional reagents, high dimer yields | Harsh temperatures, limited functional group tolerance |
The generated o-QMs can be trapped by a wide range of nucleophiles and dienophiles to yield diverse molecular structures.
This is a primary trapping pathway for o-QMs, which act as electron-deficient dienes.
A highly efficient method for creating methylene-bridged phenol-azole hybrids, which are privileged structures in medicinal chemistry.
Table 2: Overview of Ortho-Quinone Methide Trapping Strategies
| Trapping Agent | Reaction Type | Conditions | Product | Reported Yield |
|---|---|---|---|---|
| Ethyl Vinyl Ether [2] | Hetero-Diels-Alder (IEDDA) | Reflux, neat | Dihydrochromane | 47% |
| Self-Dimerization [2] | [4+2] Cycloaddition | 120°C, DMSO | Spiro-dimer | Up to 91% |
| Imidazole [4] | Nucleophilic Addition | Reflux, Dimethyl Carbonate | Imidazolylmethylphenol | Good to Excellent |
| Pyrazole [4] | Nucleophilic Addition | Reflux, DMC, 10 mol% TFA | Pyrazolylmethylphenol | Good to Excellent |
| Lactams / Styrenes [3] | Nucleophilic Addition / Cyclization | TFA, Water, RT | Flavans / Amidomethylation products | Good |
The following diagram summarizes the key generation pathways and their associated trapping reactions:
This protocol is adapted from the work of Uyanik et al. for the chemoselective generation of o-QMs and their use in tandem cycloadditions [1].
This protocol is adapted from Sharma et al. and is ideal for synthesizing ortho-amidomethylated phenols [3] [4].
The methodologies for generating and trapping o-QMs have significant implications in drug discovery, particularly in the synthesis of complex molecules and multifunctional hybrids.
Muconic acid is a dicarboxylic acid recognized for its role as a versatile platform chemical in the production of industrially relevant building blocks [1]. The diagrams below summarize its production and derivation pathways.
Current research focuses on metabolic engineering of microorganisms like Saccharomyces cerevisiae and Pseudomonas putida for de novo muconic acid production from sugars, achieving high titers and yields [1] [2].
| Host Organism | Engineering Strategy | Titer (g/L) | Yield (% theoretical) | Key Genetic Modifications | Source |
|---|---|---|---|---|---|
| Pseudomonas putida | Model-guided yield maximization; ALE | 33.7 | 92% | D-xylose isomerase pathway; aroB overexpression; transporter mutations |
[2] |
| Saccharomyces cerevisiae | In situ product recovery (ISPR) | 9.3 | Not specified | Reintroduction of PDC5; overexpression of QDR3 |
[1] |
This protocol is adapted from bioreactor studies using engineered Saccharomyces cerevisiae [1].
PDC5 and overexpressed QDR3).Muconic acid's commercial value lies in its conversion to high-demand chemicals, supporting a growing market driven by demand for bio-based alternatives [3] [4].
| Derivative | Primary Application | End-Use Industries | Market Driver |
|---|---|---|---|
| Adipic Acid | Nylon 6,6 production | Textiles (carpeting, clothing), Automotive | Demand for bio-based polymers [3] [4] |
| Terephthalic Acid | Bio-based PET plastics | Packaging (bottles, films) | Demand for sustainable packaging [3] [4] |
| Caprolactam | Nylon 6 production | Textiles, Plastics | Alternative to petrochemical routes [4] |
To find information more directly related to your original topic, I suggest these avenues:
1,2-Benzoquinones (ortho-quinones) are highly reactive cyclic dienones known for their exceptional electrophilicity and diverse reaction pathways. These compounds are characterized by a low-energy LUMO (lowest unoccupied molecular orbital), making them particularly reactive toward electron-rich species, including various nucleophiles [1]. A fundamental driving force in their chemistry is the tendency to regain aromaticity in the original benzoquinone ring, which promotes both addition and addition-elimination reactions [1].
The reaction between ortho-quinones and trivalent phosphorus compounds represents a significant transformation, yielding valuable 1,2,5-phosphodioxole derivatives. These reactions are typically exothermic and proceed with good to excellent yields, making them synthetically attractive [1]. Beyond their chemical interest, these reactions and the resulting compounds may have implications in biological systems and drug development, particularly considering the role of ortho-quinones in natural processes like melanin biosynthesis and their formation from xenobiotic materials [1].
The interaction between ortho-quinones and trivalent phosphorus reagents primarily proceeds via a [4+1] cycloaddition pathway. The most widely accepted mechanism involves initial nucleophilic attack by the phosphorus atom on one of the quinone's carbonyl oxygen atoms, forming a zwitterionic intermediate [1]. Although attack on electronegative oxygen is less common than carbon attack, it is favored in this case due to the electronic characteristics of the quinone system. This intermediate subsequently undergoes intramolecular cyclization, resulting in the formation of 1,2,5-phosphodioxole derivatives [1].
Table 1: Common trivalent phosphorus reagents and their reaction outcomes with ortho-quinones
| Phosphorus Reagent | Representative Product | Key Features |
|---|---|---|
| Phosphites (P(OR)₃) | 1,2,5-Phosphodioxoles | Often strongly exothermic reaction |
| Tertiary phosphines (R₃P) | 1,2,5-Phosphodioxoles | Good to excellent yields |
| Phosphoramidites (P(NR₂)₃) | 1,2,5-Phosphodioxoles | Forms P-N bond containing heterocycles |
In addition to the concerted cycloaddition pathway, ortho-quinones can react with trivalent phosphorus compounds through single-electron transfer (SET) processes. Research using ESR measurements has confirmed the formation of radical intermediates in reactions between phosphites and activated carbonyl compounds, including ortho-quinones and α-diketones [2]. These radical species can be trapped and characterized using radical scavengers like 2-methyl-2-nitrosopropane [2]. The competition between the concerted cycloaddition and SET pathways depends on various factors, including the electronic properties of both the quinone and the phosphorus reagent, solvent effects, and temperature.
Figure 1: Competing mechanistic pathways for reactions between ortho-quinones and trivalent phosphorus compounds. Pathway A shows the concerted [4+1] cycloaddition, while Pathway B illustrates the single-electron transfer process.
Protocol 1: Synthesis of 1,2,5-Phosphodioxole Derivatives
Materials:
Procedure:
Notes:
Protocol 2: ESR Investigation of Radical Intermediates
Materials:
Procedure:
Notes:
Table 2: Quantitative data for ortho-quinone reactions with different phosphorus reagents
| ortho-Quinone Substituents | Phosphorus Reagent | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|---|
| R¹=R³=R⁴=H, R²=CH₂CH(NH₂)CO₂H (Dopaquinone) | P(OPh)₃ | RT, 1h, THF | Phosphodioxole | 85 |
| 3,5-di-tert-butyl | P(NMe₂)₃ | 0°C to RT, 30min, Benzene | Phosphodioxole | 92 |
| 4-Methyl | P(OEt)₃ | RT, 2h, CH₂Cl₂ | Phosphodioxole | 78 |
The high reactivity of ortho-quinones has been exploited in bioconjugation chemistry, particularly for modifying proteins and other biomolecules. While the direct application of phosphorus chemistry in this context is less explored, the principles of ortho-quinone reactivity provide valuable insights for drug development professionals.
ortho-Quinones can be generated in situ from tyrosine residues or catechol-containing molecules using oxidizing agents like sodium periodate or enzymatically with tyrosinase [3] [4]. The resulting quinones are highly electrophilic and undergo rapid Michael addition with nucleophilic amino acid side chains (cysteine, lysine, histidine) or strain-promoted cycloadditions with strained alkynes [3].
One particularly useful application is the SPOCQ (Strain-Promoted Oxidation-Controlled Cyclooctyne-1,2-quinone Cycloaddition) reaction, which involves in situ oxidation of a phenol or catechol to a quinone, followed by rapid Diels-Alder cycloaddition with a strained alkyne [3]. This reaction proceeds with a remarkable rate constant of approximately 496 M⁻¹s⁻¹ for BCN-alkyne, making it 2-3 orders of magnitude faster than standard strain-promoted azide-alkyne cycloadditions [3].
Figure 2: SPOCQ (Strain-Promoted Oxidation-Controlled Cyclooctyne-1,2-quinone Cycloaddition) workflow for protein functionalization. This method enables specific labeling of tyrosine-tagged proteins with various probes.
When implementing ortho-quinone chemistry in biological contexts:
Common Issues and Solutions:
The reactivity of ortho-quinones with trivalent phosphorus compounds represents a versatile transformation with significant potential in synthetic chemistry and drug development. The [4+1] cycloaddition reaction provides reliable access to 1,2,5-phosphodioxole heterocycles, while the alternative single-electron transfer pathway offers opportunities for exploring radical chemistry. The fundamental principles underlying these reactions also inform emerging bioconjugation technologies like SPOCQ, enabling selective modification of biomolecules for therapeutic and diagnostic applications.
Here are answers to common challenges and questions regarding o-benzoquinone synthesis and stability.
FAQ 1: What are the key factors that cause o-benzoquinone to decompose? o-Benzoquinones are highly reactive and sensitive to temperature, and they can be formed as intermediates in decomposition pathways of other compounds.
FAQ 2: Are there synthesis methods that can prevent decomposition? Yes, microdroplet chemistry is a modern technique that offers a powerful solution by drastically accelerating reaction rates.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low yield of o-benzoquinone | Long reaction time in bulk solution allowing product to decompose. | Transition to microdroplet synthesis to complete the reaction in milliseconds [3]. |
| Product decomposition during synthesis | Temperature too high during or immediately after the reaction. | Strictly control temperature. For some precursors, maintain the system below -20 °C [1]. |
| Formation of multiple by-products | Uncontrolled radical intermediates or oxidation of precursors. | Carefully manage oxidant addition and consider the use of radical stabilizers or controlled flow reactors [2]. |
Here are detailed methodologies for key synthesis and stabilization approaches.
Protocol 1: Microdroplet Synthesis for Accelerated Benzoquinone Formation
This protocol is adapted from a study on the retro-Diels-Alder (rDA) reaction to generate a benzoquinone compound [3].
The workflow for this advanced synthesis method is outlined below.
Protocol 2: Investigating a Model Decomposition Pathway Involving o-Benzoquinone
This protocol is based on a study that investigated the thermal decomposition of a pentazole compound (DHPP), which proceeds through an aryl azide intermediate to form 2,6-dimethylbenzoquinone [1]. It provides critical insight into the stability challenges you may face.
The decomposition pathway elucidated in this protocol can be visualized as follows.
The table below outlines common issues, their potential causes, and solutions to help you optimize your C-H functionalization experiments.
| Problem Symptom | Potential Cause | Proposed Solution | Supporting Evidence |
|---|---|---|---|
| Low Yield / Slow Rxn | Inefficient catalyst system | Switch to Pd(OAc)₂ with acetone as a benign solvent at ambient temperature [1]. | [1] |
| Low Yield / Slow Rxn | Sub-optimal oxidant | Test Benzoquinone (BQ) as a reactant and co-oxidant, or K₂S₂O₈ in a 4:1 CH₃CN/H₂O mixture [1] [2]. | [1] [2] |
| Poor Mono-selectivity | Harsh conditions leading to over-functionalization | Employ mild, base-free conditions at ambient temperature to favor monofunctionalization [1]. | [1] |
| Limited Scope | Challenging donor substrates (e.g., carbazoles) | Extend reaction time to 48 hours and moderately increase temperature to 30°C [1]. | [1] |
| Need for Alternative Method | Palladium incompatibility | Use AgNO₃ (20 mol%) with K₂S₂O₈ as oxidant in a 1,2-DCE/H₂O biphasic system at room temperature [3]. | [3] |
Here are two established methods for the direct C-H functionalization of benzoquinones.
This method is noted for its mild and base-free conditions, favoring monofunctionalization [1].
Reagents:
Procedure:
Critical Parameters:
For challenging donors like carbazoles, the reaction may require a slightly elevated temperature (30°C) and a longer reaction time (48 hours) [1].
This protocol offers an alternative, scalable pathway under mild conditions [3].
Reagents:
Procedure:
Critical Parameters:
The following diagrams outline the general workflow for the palladium-catalyzed method and a decision pathway for troubleshooting low yields.
The synthesis of benzoquinones often involves oxidizing precursor phenols or hydroquinones using hexavalent chromium (Cr(VI)) compounds, such as chromium trioxide or sodium/potassium dichromate, in an acidic medium [1] [2]. These reagents are popular for their effectiveness, but a common challenge is the incomplete removal of chromium by-products—typically trivalent chromium (Cr(III)) salts—during the subsequent work-up and purification stages. These residual chromium complexes are the most likely source of the metallic impurities you are encountering.
Here are several established techniques you can employ to purify your 1,2-benzoquinone product. The choice of method may depend on the scale of your synthesis and the facilities available in your lab.
| Method | Key Principle | Key Steps / Conditions | Key Advantage |
|---|---|---|---|
| Liquid-Liquid Extraction [1] | Separation based on differential solubility of product vs. impurity in two immiscible solvents. | Dissolve crude product in ether or dichloromethane; wash with water or dilute salt solutions. | Simple, fast, and effective for initial crude purification. |
| Adsorption [3] | Traces of metal ions are captured by a solid material with a high surface area. | Stirring product solution with activated carbon or passing through a short pad. | Excellent for removing final traces of colored impurities and metals. |
| Precipitation / Crystallization [1] | Induces product to form pure crystals, leaving impurities dissolved in the mother liquor. | Use solvents like petroleum ether, ligroin, or benzene. | Can yield a product of high purity in a single step. |
| Sublimation [2] | Solid is heated, and pure product vaporizes, then re-condenses as a pure solid, leaving non-volatile impurities behind. | Gentle heating under reduced pressure can facilitate the process. | Highly effective for removing non-volatile impurities like inorganic salts. |
The following workflow diagrams how these methods can be combined for effective purification.
Basic Benzoquinone Purification Workflow
Advanced Purification Decision Tree
This two-step method is highly effective for initial purification.
Extraction:
Adsorption:
This is a standard final step to obtain a high-purity crystalline product [1] [2].
This is an excellent method for removing non-volatile chromium salts, as they will not co-sublime [2].
Q1: Why is it crucial to remove chromium from my benzoquinone product? Chromium, especially in its hexavalent form Cr(VI), is highly toxic and carcinogenic [3] [5]. For pharmaceutical research, even trace amounts of this heavy metal in a synthetic intermediate or final active pharmaceutical ingredient (API) are unacceptable from both a safety and a regulatory perspective. Furthermore, residual metals can act as catalysts in unwanted side reactions, compromising the integrity of your downstream experiments.
Q2: The synthesis procedure used a chromium-based oxidant. What is the most likely form of the impurity I'm dealing with? During the oxidation reaction, the Cr(VI) is itself reduced. The impurity in your product mixture is most likely trivalent chromium (Cr(III)) salts, such as chromium acetates or sulfates, depending on the acid used in the synthesis [1] [2]. These Cr(III) compounds are typically green and are the source of the greenish coloration often seen in the crude reaction mixture.
Q3: How can I analytically confirm the success of the purification and quantify the residual chromium?
The thermal aerobic oxidation of Hydroquinone (HQ) over platinum-based catalysts is a key model system. The reaction mechanism and performance are highly dependent on your choice of catalyst, which influences how reactants adsorb and interact [1].
Here are answers to some common questions researchers might have, based on the current understanding of the system.
Q1: Our benzoquinone yield has suddenly dropped. What could be the cause? A primary cause could be catalyst poisoning. Hydroquinone is known to adsorb strongly to Pt surfaces. Over time, this can lead to a high coverage of HQ, blocking the active sites needed for oxygen adsorption and reduction, thereby slowing the overall reaction rate [1].
Q2: Why is our Pt/C catalyst performing well, while the platinized Pt foil is not? This is related to the fundamental reaction mechanism. The Pt/C catalyst benefits from separated active sites—HQ oxidizes on the carbon, and O₂ reduces on the Pt. This prevents competitive adsorption. In contrast, on platinized Pt foil, both HQ and O₂ must compete for the same Pt sites, and the strong adsorption of HQ dominates, hindering the reaction [1].
Q3: Can we use electrochemical methods to improve the reaction rate? Yes, this is the principle of Electrochemical Promotion of Catalysis (EPOC). By applying a small potential to the catalyst (e.g., a Pt foil), you can actively control the surface coverage of adsorbed HQ. Lowering the HQ coverage electrochemically frees up sites for oxygen adsorption, which can significantly promote the thermal catalytic reaction rate [1].
The following table outlines common issues and proposed solutions rooted in the reaction mechanics.
| Problem | Possible Cause | Recommended Action |
|---|---|---|
| Low BQ Yield | Competitive adsorption on Pt; HQ poisoning | Switch from Pt foil to a Pt/C catalyst to leverage separate reaction sites [1]. |
| Reaction Rate Reaches a Plateau | Saturation of adsorbate coverage or mass transport limitation | Optimize stirring speed/reactor design to enhance mass transport of reactants (O₂ or HQ) [1]. |
| Inconsistent Performance Between Experiments | Deviation from Mixed Potential Theory (MPT) behavior | Characterize the operando Open-Circuit Potential (OCP). A deviation from the MPT-predicted potential suggests competitive adsorption is occurring [1]. |
Monitoring the operando Open-Circuit Potential (OCP) is a powerful method to determine whether your reaction is proceeding via the Mixed Potential Theory mechanism or if competitive adsorption is affecting the process [1].
The diagram below synthesizes the key concepts and experimental parameters into a single workflow to guide your troubleshooting and optimization efforts.
This diagram illustrates the logical flow for diagnosing and optimizing your hydroquinone oxidation experiment.
What are the key physical and chemical properties of this compound that I need to know before starting my experiment?
This compound (o-benzoquinone) is a high-reactive and relatively unstable organic compound. Understanding its properties is crucial for successful experimental design [1] [2].
| Property | Description |
|---|---|
| Appearance | Red volatile solid [1] |
| Molecular Formula | C₆H₄O₂ [1] [3] |
| Molar Mass | 108.09 g/mol [1] [3] |
| Melting Point | 60–70 °C (decomposes) [1] |
| Solubility (Polar Organic Solvents) | Soluble (e.g., ethanol, acetone, diethyl ether) [1] [2] |
| Solubility (Water) | Moderate solubility [2] |
| Stability | Low; decomposes upon melting and is generally rarely encountered due to instability [1] |
| Flash Point | 76.4 °C [1] |
Handling and Safety Notes:
What is the optimal solvent for my reaction involving this compound?
The choice of solvent depends on your reaction type and the required concentration of this compound. Below is a comparison of common solvents.
| Solvent | Suitability | Key Characteristics & Considerations |
|---|---|---|
| Diethyl Ether | Good | Cited as a solvent. Good for extraction and reactions at lower temperatures, but high volatility requires caution [1]. |
| Acetone | Good | A polar aprotic solvent suitable for various reactions, including modern catalytic methods [3] [2]. |
| Ethanol | Good | A polar protic solvent. Useful for reactions and recrystallization [2]. |
| Water | Fair (with limitations) | Moderately soluble. Use for aqueous-phase reactions or biological studies, but may not dissolve high concentrations [2]. |
The following diagram outlines a logical workflow for selecting the appropriate solvent based on your experimental goals:
How can I synthesize this compound in the lab?
The most common and reliable method is the oxidation of catechol. Here are two established protocols:
Protocol 1: Oxidation using o-Iodoxybenzoic Acid (IBX) [1] This method offers good regioselectivity for converting phenols to o-quinones.
Protocol 2: Metal-catalyzed Oxidation [5] This patent describes a general method using metal compounds.
How is this compound used in a Diels-Alder reaction? [3]
This compound acts as a dienophile in [4+2] cycloadditions.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low yield or no product | Decomposition of unstable this compound during reaction or work-up. | Ensure reactions are run at or below room temperature. Use fresh, pure starting material. Minimize exposure to light and air [1]. |
| Formation of multiple or unwanted by-products | High reactivity leading to polymerization or side reactions with solvent/nucleophiles. | Use anhydrous, aprotic solvents if possible. Control reaction time precisely. Avoid using solvents or reagents with nucleophilic impurities [4] [3]. |
| Product decomposing during purification | Application of excessive heat. | For purification, prefer techniques like recrystallization from cold ethanol or sublimation over methods requiring high temperatures [1]. |
| Unexpected protein adducts in biological assays | Electrophilic quinone moiety reacting with nucleophilic residues (e.g., Cys, Lys). | Perform reactions at lower concentrations and shorter incubation times. Include control experiments to confirm the specificity of the interaction [4]. |
The high reactivity of ortho-quinones, which underpins their utility, also makes them prone to decomposition upon exposure to air and moisture. The core principles for handling them are anhydrous conditions and an oxygen-free atmosphere.
The table below outlines common problems, their likely causes, and solutions based on established chemical principles.
| Problem Observed | Possible Cause | Recommended Solution |
|---|---|---|
| Rapid decomposition or color change upon exposure to air | Redox cycling with atmospheric oxygen [1] [3]. | Ensure strict inert atmosphere; consider synthesizing more stable derivatives like protected ketols for long-term storage [3]. |
| Unexpected side products in reactions with biomolecules | Non-specific alkylation of proteins, DNA, or glutathione by the quinone [1] [2]. | Perform reactions at lower temperatures and controlled pH; use excess target-specific substrate to outcompete non-specific reactions [2]. |
| Loss of enzymatic activity after labeling experiments | The probe has covalently modified and inhibited the active site of the target enzyme [4]. | Validate probe selectivity; optimize concentration and incubation time to achieve labeling without complete inactivation [4]. |
| Low yield or failure of covalent labeling probes | The reactive quinone methide intermediate is hydrolyzed by trace water or quenched before reaching its target [4] [2]. | Scrupulously dry all reagents and glassware; use molecular sieves in solvents; confirm the activity of the enzyme target beforehand [4]. |
Recent research has developed innovative strategies to mask ortho-quinones' reactivity for targeted drug delivery. The following workflow visualizes the "mask-and-release" strategy for a compound like β-lapachone [3].
Diagram Title: Targeted Release of an ortho-Quinone Prodrug.
Protocol Details:
Q: What are the primary safety concerns when working with ortho-quinones? A: The main concerns are their cytotoxicity and potential to cause oxidative stress [1] [3]. Always consult SDS for specific compounds and use appropriate personal protective equipment (PPE) including gloves and safety glasses. Operations should be conducted inside a fume hood to prevent inhalation or exposure.
Q: Can I store ortho-quinone solutions for future use? A: For short-term storage (hours to a few days), solutions in anhydrous solvents can be kept under inert atmosphere at -20°C to -80°C. For long-term storage, it is more reliable to store the stable precursors and synthesize the ortho-quinone as needed. The prodrug protection strategy is ideal for creating stable stock solutions [3].
Q: Besides redox cycling, what other reactivity should I anticipate? A: ortho-quinones are potent Michael acceptors and will readily react with thiols (e.g., in glutathione or cysteine residues) and amines [1] [2]. They can also undergo intramolecular cyclization reactions if their structure permits [2].
Irreproducibility often stems from a combination of factors. The flowchart below outlines a systematic diagnostic process to identify the root cause. Follow the path based on your observations to find targeted solutions.
Based on the diagnostic flowchart, here are detailed corrective actions for each major problem area.
Electrode surfaces are a primary source of error and variability [1].
Electrochemical experiments are highly sensitive to impurities at trace levels [2].
Incorrect setup can render even a well-prepared system irreproducible.
Ambiguous methods hinder reproducibility. Adopt a metrology-based approach.
For a quantitative perspective, the table below summarizes key impurity thresholds and their potential impacts, which are often underestimated.
| Impurity Source | Threshold for Significant Impact | Potential Effect on Measurement | Mitigation Strategy |
|---|---|---|---|
| Aqueous Electrolyte Impurities [2] | Parts per billion (ppb) level | Substantial alteration of electrode surface; altered catalyst activity. | Use highest purity grade; implement rigorous cleaning protocols for cells and electrodes. |
| Water in Ionic Liquids [3] | Varies by IL; generally > 10s of ppm | Decreased electrochemical stability window; unwanted side reactions; altered CV features. | Vacuum-drying at elevated temperature (e.g., 60°C); use of molecular sieves (e.g., 3-4 Å). |
| CO in H₂ Gas (99.999% pure) [2] | > 0.2 μmol/mol | Catalyst poisoning, particularly for reactions like hydrogen oxidation/evolution. | Use additional gas purifiers specified for fuel cell applications. |
| Oxygen in N₂ Atmosphere [3] | > 0.5 ppm | Introduction of faradaic currents from oxygen reduction; interferes with baseline and redox processes. | Use high-purity gas with getters; ensure glovebox/maintain integrity. |
What is the most critical step to ensure reproducible electrode response? Consistent electrode conditioning and rigorous surface cleaning are paramount. Contamination from handling or previous experiments is a leading cause of inconsistency [1]. Establish and meticulously follow a standard operating procedure for electrode preparation.
Why do my results differ from a published paper, even when I follow their methods? This is a common challenge. Subtle differences in material batches [3], electrolyte purity grades [2], or uncontrolled experimental conditions (like trace oxygen or water [3]) are often the culprits. Reproducibility requires scrupulous attention to details that are frequently omitted from experimental sections.
How can I minimize electrical noise in my measurements? Employ a combination of shielding, grounding, and signal processing. Use a Faraday cage to shield the experiment from external interference, ensure all instrumentation is properly grounded, and use techniques like low-pass filtering or signal averaging to reduce noise in the acquired data [1].
Q1: What are the most common issues leading to dimerization of o-QM intermediates?
Q2: What strategies can prevent dimerization and improve yields of the target product?
Q3: How can I confirm the formation of an o-QM intermediate and the final product?
| Problem & Phenomenon | Possible Root Cause | Recommended Solution | Preventive Measures |
|---|
| Low yield of pyrano[3,2-c]carbazole; unwanted side products observed. | o-QM intermediate is dimerizing or decomposing before being trapped [1]. | • Add the active methylene trapping agent simultaneously with or before the aldehyde during the Mannich base formation step [1]. • Gradually add reagents to maintain low instantaneous concentration of o-QM [1]. | • Optimize reaction concentration to be as low as practically possible [1]. • Pre-select a highly reactive trapping agent (e.g., malononitrile) [1]. | | Carbazole Mannich base is unstable upon isolation or storage. | Mannich bases can readily eliminate amine under mild conditions to generate o-QMs [1]. | • Use the crude Mannich base directly in the next step without prolonged isolation or storage [1]. • If isolation is needed, store under inert atmosphere at low temperature. | • Plan a one-pot synthesis from 4-hydroxycarbazole to the final pyranocarbazole without isolating the Mannich base [1]. | | Failure to form the desired Mannich base from 4-hydroxycarbazole. | Improper reaction conditions or reagent quality. | • Ensure the reaction is conducted under mild conditions and use high-purity aldehydes and cyclic amines [1]. • Verify the structure of your starting 4-hydroxycarbazole by NMR. | • Follow established synthetic protocols precisely for the Mannich base formation [1]. |
This is a detailed methodology for constructing the pyrano[3,2-c]carbazole scaffold, a process that hinges on the in-situ generation and trapping of an o-QM [1].
Title: One-Pot Synthesis of Pyrano[3,2-c]carbazole via ortho-Quinone Methide
Overview: This one-pot procedure involves first synthesizing a carbazole Mannich base, which spontaneously generates an o-QM intermediate that is trapped in situ by an active methylene compound to yield the target pyranocarbazole [1].
Materials:
Procedure:
Key Characterization Data: The final pyrano[3,2-c]carbazole products should be characterized. Here is representative data for structural confirmation [1]:
After successful synthesis, you can evaluate the biological activity of your compounds. Here are standard protocols used for carbazole derivatives.
1. In-vitro Antiproliferative (Cytotoxic) Activity using MTT Assay [3] [2]
2. Antioxidant Activity using DPPH Radical Scavenging Assay [1] [2]
Before conducting any experiment, always adhere to these four core principles to minimize risk [1]:
Here are answers to common challenges encountered when working with phosphorus-catalyzed cycloadditions.
| Question & Issue | Possible Cause & Solution |
|---|
| Q1: Unexpected reaction pathway or product selectivity. Issue: The reaction yields a [4+2] product instead of the desired [3+2] cycloadduct, or vice versa. | Cause: The highly reactive zwitterionic intermediate can follow multiple reaction pathways. Even slight changes in reagents or conditions can alter the outcome [2]. Solution: Consider additive strategies. Research shows AgF can switch a Kwon-type [4+2] cycloaddition to a [3+2] pathway by transforming the reactive intermediate [2]. | | Q2: Low yield or enantioselectivity in intramolecular [3+2] cycloaddition. Issue: The reaction proceeds but with poor efficiency or stereochemical control. | Cause: The enantioselectivity is determined in the stepwise [3+2] annulation after the initial phosphonium intermediate forms. The choice of chiral phosphine catalyst is critical [3]. Solution: Optimize the chiral catalyst system. Binaphthophosphepine catalysts have proven highly effective, with computed predictions aiding in designing new catalysts for higher enantioselectivity [3]. | | Q3: Concerns over thermal instability and decomposition. Issue: Worry that exothermic decomposition could generate hazardous substances. | Cause: Many reactive starting materials, like ethyl diazoacetate (EDA), can undergo exothermic decomposition, especially under "out-of-control" conditions [4]. Solution: Conduct thermal stability studies (TG/DSC) before scaling up. Identify and quantify potential hazardous decomposition products (e.g., using TG-FTIR and GC/MS) to inform risk assessments and safety protocols [4]. | | Q4: Needing to control reaction outcome (five- vs. seven-membered rings). Issue: A single reaction system can produce different sized heterocycles. | Cause: Some azophosphine cycloadditions proceed through a stepwise mechanism, allowing for control over the final product [5]. Solution: Use asymmetric alkynes to achieve regioselective synthesis. The reaction can be directed toward a five-membered ring or a seven-membered 1,2,5-diazaphosphepine [5]. |
This protocol is adapted from a study demonstrating how AgF additive can alter the fundamental pathway of a phosphine-catalyzed reaction between a 2-substituted allenoate and an imine [2].
This methodology outlines an experimental approach to identify hazardous substances formed during a loss of control, using ethyl diazoacetate (EDA) as a model compound [4].
The following diagram illustrates the strategic decision-making process for controlling cycloaddition reactions, based on the protocols discussed.
| System / Molecule | Electrolyte / Solvent | Observed Redox Process | Key Electrochemical Characteristics | Experimental Context |
|---|
| 1,2-Benzoquinone (from Catechol) | 0.2 M Phosphate Buffer (pH 7), Water + Acetonitrile (90/10) [1] | Reversible oxidation of catechol to this compound (Quasi-reversible 2e- process) [1] | Anodic Peak (A1): ~0.20 V Cathodic Peak (C1): ~0.15 V (vs. unspecified reference) [1] | In-situ generation of this compound for nucleophilic attack [1] | | Vanillin Oxidation Product | Tetrabutylammonium hexafluorophosphate (Bu4NPF6), Acetonitrile [2] | Reversible reduction of the oxidized vanillin product (assigned to a this compound unit) [2] | Cathodic Peak (Wave 2): ~0.09 V Anodic Peak (Wave 5): ~0.14 V (vs. Fc/Fc+) [2] | Aprotic conditions stabilize the quinone for reversible electrochemistry [2] | | General 1,2-Dihydroxybenzenes | Acetic Acid, Ethyl Acetate [3] | Initial reversible oxidation to quinone, followed by irversible electrode fouling [3] | Susceptibility to electropolymerization and electrode passivation, unlike 1,4-dihydroxybenzenes [3] | Behavior is general for 1,2-isomers, independent of other ring substituents [3] |
To help you replicate or understand these findings, here are the detailed methodologies from the key studies.
This method, used to study the reaction of this compound with amines, involves its in-situ generation [1].
This protocol, based on the study of vanillin, is ideal for observing reversible quinone electrochemistry without secondary hydrolysis [2].
Understanding the mechanism behind the voltammetric data is crucial for diagnosis and application.
The following diagram illustrates the key pathways that determine whether reversible or irreversible waves are observed.
Computational chemistry uses quantum mechanical calculations to predict redox potentials by simulating the energy changes during electron transfer.
The process for predicting redox properties like the two-electron, two-proton reduction of a quinone (Q) to a hydroquinone (H2Q) generally follows these steps, which can be adjusted for balance between accuracy and computational cost [1] [2]:
A critical finding from recent studies is that geometry optimization in the gas phase followed by a single-point energy calculation with an implicit solvation model provides an excellent balance of accuracy and computational efficiency, performing as well as or better than full optimization in solvation [1] [2].
The table below compares the accuracy of different Density Functional Theory (DFT) functionals for predicting quinone redox potentials, demonstrating that several methods achieve high accuracy [1] [2]:
| Computational Method | Reported Accuracy (R²) | Reported Error (RMSE) | Key Application/Note |
|---|---|---|---|
| BHandHLYP | 0.957 [3] | Not Specified | Best fit for first one-electron reduction potential [3] |
| M06-2X | 0.947 [3] | Not Specified | Good performance for one-electron potentials [3] |
| PBE0 | ~0.98 [1] [2] | ~0.045 V [1] [2] | Top-tier performance in benchmark studies |
| M08-HX | ~0.98 [1] [2] | ~0.045 V [1] [2] | Top-tier performance in benchmark studies |
| HSE06 | ~0.98 [1] [2] | ~0.045 V [1] [2] | Top-tier performance in benchmark studies |
| B3LYP | ~0.97 [1] [2] | ~0.05 V [1] [2] | Good, reliable performance |
| PBE | 0.954 [1] [2] | 0.072 V (gas), 0.050 V (solv) [1] [2] | Less accurate than hybrids, but improved with solvation |
Experimental measurements serve as the ground truth for validating computational predictions and revealing complex redox behavior.
Cyclic Voltammetry (CV) is a primary technique for characterizing quinone redox properties. The general workflow involves [4] [3]:
To effectively leverage both approaches in your work, consider the following strategy:
While specific validation data for simple ortho-quinones is limited in the search results, studies on more complex naphthoquinone derivatives and biochromophores provide strong indirect evidence of TD-DFT's capabilities. The quantitative data below compares different functionals' performance.
| System / Functional | Experimental λmax (nm) | Calculated λmax (nm) | Deviation (nm / eV) | Key Findings |
|---|---|---|---|---|
| 1,4-Naphthoquinones (Various) [1] | Varies by derivative | Varies by derivative | MAE: 9.5 nm / 0.100 eV (PBE0) | PBE0 with a polarizable continuum model (PCM) and a 6-311+G(2d,p) basis set shows high predictive accuracy. [1] |
| DADQ Fluorophores [2] | Not specified | Not specified | N/A | CAM-B3LYP reliably predicts structural changes between ground (S0) and excited (S1) states, which is crucial for forecasting fluorescence quantum yields. [2] |
| Biochromophore Models (GFP, Rh/bR, PYP) [3] | N/A (vs. CC2) | N/A (vs. CC2) | RMSD (vs. CC2): ~0.16-0.37 eV (varies by functional) | Range-separated functionals (e.g., CAM-B3LYP) often overestimate excitation energies, while hybrid functionals with ~25% HF exchange (e.g., B3LYP, PBE0) tend to underestimate them. [3] |
The validation of TD-DFT-calculated excited states for quinonoid systems typically relies on correlating computational results with sophisticated spectroscopic measurements.
Steady-State Electronic Absorption Spectroscopy [4] [1]: This is the fundamental method for validation. You can compare the calculated vertical excitation energy (often the first singlet excited state, S0→S1) from TD-DFT with the experimental lowest-energy absorption peak (λmax) measured in solution. For example, one study on 1,4-naphthoquinones used TD-PBE0 with a conductor-like polarizable continuum model (C-PCM) in acetonitrile to achieve high accuracy [1].
Femtosecond Transient Absorption (fs-TA) Spectroscopy [4] [5]: This technique tracks ultrafast excited-state dynamics. It can validate TD-DFT-predicted relaxation pathways, such as Excited-State Intramolecular Proton Transfer (ESIPT). For instance, fs-TA was used to confirm the bidirectional ESIPT process in Draconin Red, observing transitions between tautomers on picosecond timescales [4].
Excited-State Femtosecond Stimulated Raman Spectroscopy (ES-FSRS) [4]: This method provides structural insights into excited states by probing changes in vibrational frequencies. It can confirm TD-DFT-predicted structural dynamics, such as the softening of specific bonds (e.g., -C=O stretch) upon photoexcitation [4].
Steady-State Fluorescence Emission Spectroscopy [2]: For fluorescent quinone derivatives like certain DADQs, comparing the calculated S1→S0 emission energy with the experimental emission spectrum is key. The accuracy of the calculation depends on how well the functional reproduces the minimal geometric change between the optimized S1 and S0 structures [2].
The diagram below outlines the core process of validating TD-DFT calculations for ortho-quinone excited states, integrating the protocols and performance considerations discussed.
Based on the research, here are the most critical factors for successfully validating a TD-DFT study on ortho-quinones:
The electrochemical gap, often related to the HOMO-LUMO energy difference, determines a molecule's redox potential and electron affinity. This property makes benzoquinone derivatives valuable for aqueous organic redox flow batteries (AORFBs) and pharmaceutical development.
The table below summarizes key electrochemical data for various benzoquinone derivatives:
| Benzoquinone Derivative | Functional Groups/Substituents | Key Electrochemical Findings | Application Context |
|---|---|---|---|
| p-Benzoquinone (BQ) | None (base molecule) | Reference point for redox potential; computational baseline [1]. | Supercapacitor electrode material [1]. |
| Hydroxylated BQs (HBQ, DHBQ, THBQ) | Electron-donating -OH groups [2] | Increased -OH count improves capacity retention in alkaline RFBs; negative shift in anodic peak potential [2]. | Anolyte in alkaline redox flow batteries [2]. |
| Methyl-p-Benzoquinone (MBQ) | Electron-donating -CH(_3) groups [1] | Composite electrode showed specific capacitance of 681 F g⁻¹ at 1 A g⁻¹; tuned redox potential [1]. | High-performance supercapacitor electrodes [1]. |
| Other Functionalized BQs | -NO(_2), -Cl, benzene ring [1] | Electron-withdrawing groups (-NO(_2), -Cl) increase redox potential; good agreement between computed and experimental potentials [1]. | Tunable organic molecular electrodes [1]. |
| 2,5-Diaziridinyl-3-hydoxymethyl-6-methyl-1,4-benzoquinone (RH1) | Diaziridinyl groups [3] | Antitumor agent bioactivated by NQO1 enzyme; affinity for NQO1 leads to DNA cross-linking [3]. | Pharmaceutical agent for targeting specific tumors [3]. |
| 2,5-Diamino-p-benzoquinone Derivatives | Amino groups [4] | Function as electron acceptors for Photosystem I (PSI); reduction potential is reversible and comparable to PSI carriers [4]. | Study of electron transport in photosynthetic systems [4]. |
The data in the comparison table were generated using standardized experimental and computational techniques.
This method assesses the stability and capacity retention of molecules like hydroxylated BQs in a functional battery [2].
CV is used to determine redox potentials and electrochemical reversibility across various applications [2] [5].
DFT simulations predict redox potentials and guide the rational design of new derivatives, such as methyl-functionalized BQs [1].
The diagram below outlines the standard R&D cycle for developing and evaluating a new benzoquinone derivative.
When comparing data, consider these critical factors:
Research on benzoquinone derivatives is highly active, particularly in tailoring molecules for sustainable energy storage. The integration of computational design with experimental validation is key to future development.
The table below summarizes two prominent di-tert-butyl-1,2-benzoquinone derivatives discussed in the literature, highlighting their distinct chemical profiles and research applications.
| Derivative Name | CAS Number | Structural Features | Key Applications in Research | Notable Properties / Findings |
|---|---|---|---|---|
| 3,5-Di-tert-butyl-1,2-benzoquinone [1] [2] | 3383-21-9 | 1,2-benzoquinone with tert-butyl groups at the 3- and 5- positions. [2] | Synthesis of transition metal complexes (e.g., Cu(II)) for redox reactivity studies. [1] | The tert-butyl groups increase redox reactivity and can lead to the formation of stable radical intermediates. [1] |
| 4,6-Di-tert-butyl-1,2-benzoquinone [3] | Information not specified in search results | This compound with tert-butyl groups at the 4- and 6- positions. [3] | Study of photostability and synthesis of sterically hindered catechols. [3] | Replacing a methyl substituent with a methoxymethyl (CH(_2)OMe) group at the 6-position "increases substantially" the photostability in benzene. [3] |
A significant advancement in the field is the introduction of new computational tools that allow for precise visualization and quantification of steric repulsion. The Steric Exclusion Localization Function (SELF) is one such tool that transforms abstract quantum mechanical concepts into intuitive 3D maps [4].
The following diagram illustrates a general experimental and computational workflow for analyzing steric effects in molecular systems using these modern approaches:
Key Methodological Details:
The table below summarizes key experimental data for different quinone-based acceptors, which directly or indirectly reflects their acceptor strength. Please note that data for some common quinones like naphthoquinone was not available in the searched literature.
| Acceptor Type | Electron Affinity (LUMO Level) | Reduction Potential (Ered1, V vs. Fc/Fc⁺) | Resulting TADF Emission Wavelength | ΔEST (eV) |
|---|---|---|---|---|
| Benzoquinone (BQ) [1] | -4.20 to -4.30 eV | -0.47 to -0.59 V | Not explicitly reported (NIR-shifted) | 0.10 - 0.22 eV |
| Anthraquinone [1] | Information missing | Information missing | 584–637 nm (orange-to-red) | Information missing |
| Quinoline-based [2] | Information missing | Information missing | Information missing | ~0.10 eV |
> Note: The LUMO energy levels and reduction potentials are strong indicators of acceptor strength [1]. A higher-lying LUMO (less negative value in eV) and a more positive reduction potential indicate a stronger acceptor. Benzoquinone's highly negative LUMO levels and relatively easy reduction confirm its strong electron-withdrawing capability.
To ensure the reproducibility of the data presented, here are the standard experimental methodologies used in the cited research.
This technique is used to determine the reduction potential of the acceptor, which is a direct measure of its electron affinity and strength [1].
Theoretical calculations provide insights into the spatial separation of molecular orbitals, which is critical for TADF, and help estimate the energy gap (ΔEST) [2] [1].
This set of experiments confirms the presence of TADF and measures its efficiency.
The properties influenced by the acceptor strength have a direct and logical impact on the final OLED performance. The diagram below illustrates this key relationship.
Acute Toxic;Irritant;Health Hazard